ent-3-Methoxy-17-methylmorphinan-10-one
Beschreibung
Eigenschaften
IUPAC Name |
(1S,9R,10S)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-19-10-9-18-8-4-3-5-14(18)16(19)17(20)13-7-6-12(21-2)11-15(13)18/h6-7,11,14,16H,3-5,8-10H2,1-2H3/t14-,16-,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOCRGKKCNCIQCZ-KYJSFNMBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23CCCCC2C1C(=O)C4=C3C=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@]23CCCC[C@@H]2[C@@H]1C(=O)C4=C3C=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57969-05-8 | |
| Record name | ent-3-Methoxy-17-methylmorphinan-10-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057969058 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 57969-05-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ENT-3-METHOXY-17-METHYLMORPHINAN-10-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y3ZHY50Z1K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Guide: Synthesis of ent-3-Methoxy-17-methylmorphinan-10-one
[1][2][3]
Executive Summary & Strategic Context
Target Molecule: ent-3-Methoxy-17-methylmorphinan-10-one CAS Registry: 57969-05-8 Common Identity: Dextromethorphan Impurity C (EP/USP Standard) Stereochemistry: (+)-Series (ent-morphinan)[1]
The synthesis of this compound is a critical workflow in pharmaceutical impurity profiling and the development of novel opioid receptor ligands.[1] While the parent molecule, dextromethorphan (DXM), is a widely used antitussive, the introduction of a ketone functionality at the C10 position drastically alters its electronic and steric profile.
This guide details the Regioselective Benzylic Oxidation pathway. Unlike total synthesis routes (e.g., Grewe cyclization) which are atom-inefficient for this specific target, the semi-synthetic oxidation of the abundant precursor dextromethorphan provides the most direct, high-yielding access to the 10-one scaffold.[1]
Key Synthetic Challenges
-
Regioselectivity: The morphinan skeleton contains multiple oxidizable sites, most notably the tertiary amine (
-methyl) and the benzylic C10 position. The protocol must favor C10 functionalization over -demethylation. -
Stereochemical Integrity: The reaction must preserve the chiral centers at C9, C13, and C14.
-
Over-oxidation: Preventing the formation of
-oxide species or ring degradation.[1]
Retrosynthetic Analysis & Pathway Logic
The most robust route utilizes the activation of the C10 benzylic position. The aromatic ring at C1–C4 donates electron density, making the C10 protons susceptible to radical abstraction or direct insertion by high-valent metal oxidants.
Pathway Diagram
The following logic flow illustrates the transformation from the parent morphinan to the 10-keto derivative.
Figure 1: Mechanistic pathway for the chromium-mediated benzylic oxidation of dextromethorphan.[1]
Detailed Experimental Protocol
Method A: Chromium(VI) Oxide Oxidation (The "Jones" Approach)
This is the industry-standard method for generating Impurity C due to its reliability and high conversion rates.[1]
Reagents:
-
Oxidant: Chromium(VI) Oxide (
)[1] -
Solvent: Glacial Acetic Acid (
) or aqueous [1] -
Quench: Sodium Bisulfite (
) or Isopropanol[1]
Step-by-Step Methodology
-
Pre-Treatment (Free Base Liberation):
-
Dissolve 10.0 g (27 mmol) of DXM·HBr in 100 mL water.
-
Adjust pH to 10–11 using 20%
.[1] -
Extract with
( mL), dry over , and concentrate to yield the free base. Note: Using the free base prevents interference from bromide ions.
-
-
Oxidation Reaction:
-
Dissolve the DXM free base (approx. 7.3 g) in 75 mL of Glacial Acetic Acid. Cool to 15 °C.
-
Prepare a solution of
(5.4 g, 2.0 equiv) in 20 mL of 50% aqueous acetic acid. -
Critical Step: Add the oxidant solution dropwise over 30 minutes, maintaining the internal temperature below 25 °C. Exotherm control is vital to prevent N-oxidation.[1]
-
Allow the reaction to stir at room temperature (20–25 °C) for 6–8 hours. Monitor by TLC (Mobile phase:
:MeOH: 90:10:1).[1] Look for the disappearance of the starting material ( ) and the appearance of the ketone ( ).
-
-
Work-up & Purification:
-
Cool the reaction mixture to 0 °C.
-
Quench excess oxidant by adding Isopropanol (10 mL) or saturated aqueous
until the color shifts from orange/brown to green (indicating reduction to Cr(III)).[1] -
Basify the mixture carefully with concentrated ammonium hydroxide (
) to pH 9. Caution: Highly exothermic.[1] -
Extract with Chloroform (
, mL). -
Wash combined organics with brine, dry over
, and concentrate under reduced pressure.
-
-
Crystallization:
Method B: Catalytic Periodic Acid Oxidation (Greener Alternative)
For laboratories restricting heavy metal usage, a catalytic chromium system utilizing periodic acid (
Protocol Summary:
-
Dissolve DXM (1 equiv) in Acetonitrile/Water (9:1).[1]
-
Add
(10 mol%) and Periodic Acid (2.5 equiv). -
Stir at 0 °C for 4 hours.
-
The periodic acid re-oxidizes the catalytic chromium species, driving the cycle.
Analytical Characterization
Validation of the 10-keto structure relies on the disappearance of the benzylic protons and the deshielding effect of the carbonyl on the aromatic ring.
Quantitative Data Summary
| Parameter | Specification | Diagnostic Signal |
| Appearance | Off-white to pale yellow solid | N/A |
| Melting Point | 165 – 168 °C | N/A |
| Mass Spectrometry | ||
| IR Spectroscopy | Carbonyl Stretch | Strong band at |
NMR Interpretation (400 MHz, )
-
8.00 (d,
Hz, 1H): The proton at position 1 (aromatic).[1] This is the most diagnostic signal. In DXM, this proton appears around 7.0 ppm.[1] The strong downfield shift is caused by the anisotropic deshielding of the newly formed carbonyl group at C10, which is peri-planar to H-1.[1] - 6.70–6.85 (m, 2H): Remaining aromatic protons (H-2, H-4).[1]
- 3.85 (s, 3H): Methoxy group (unchanged).[1]
-
2.45 (s, 3H):
-methyl group.[1] -
Absence of C10 Protons: The multiplets typically found at 2.8–3.2 ppm (benzylic C10-
) in DXM are absent.[1]
Troubleshooting & Optimization
Issue: Low Yield / Incomplete Conversion
-
Cause: The protonation of the tertiary amine in acidic media (
) protects the nitrogen from oxidation but can also deactivate the molecule slightly due to the inductive effect of the ammonium cation. -
Solution: Increase the reaction time or temperature slightly (up to 35 °C). Do not exceed 40 °C, as this promotes benzylic degradation.[1]
Issue: -Oxide Formation
-
Cause: Over-oxidation or insufficient acid concentration (free amine available for oxidation).[1]
-
Solution: Ensure the reaction is strictly acidic during the oxidation phase. If
-oxide forms, it can often be reduced back to the amine by treating the crude mixture with or mild hydrogenation, leaving the ketone intact.[1]
References
-
Zhang, A., et al. (2004).[1] 10-Ketomorphinan and 3-Substituted-3-desoxymorphinan Analogues as Mixed
and Opioid Ligands: Synthesis and Biological Evaluation. Journal of Medicinal Chemistry, 47(1), 165–174.[1][3] Link[1] -
Grote, C. W., et al. (2011).[1] Preparation of 10-keto morphinans by benzylic oxidation.[4][5] World Intellectual Property Organization, WO2011034747A1. Link
-
Rapoport, H., & Masamune, S. (1955).[1][5] The Stereochemistry of 10-Hydroxycodeine Derivatives. Journal of the American Chemical Society, 77(16), 4330–4335. Link[1]
-
Jiangsu Baozhong Baoda Pharmaceutical Co Ltd. (2017).[1] Synthesis method of impurity 3-methoxy-17-methylmorphinan-10-one enantiomer of dextromethorphan.[4][6][1][2][7] China National Intellectual Property Administration, CN106432079A. Link
-
European Pharmacopoeia Commission. (2025).[1][5] Dextromethorphan Hydrobromide Monohydrate: Impurity C. European Pharmacopoeia Online.[1] Link
Sources
- 1. This compound | C18H23NO2 | CID 21780010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN103073494A - Preparation method of ent-3-methoxymorphinan - Google Patents [patents.google.com]
- 3. 10-Ketomorphinan and 3-substituted-3-desoxymorphinan analogues as mixed kappa and micro opioid ligands: synthesis and biological evaluation of their binding affinity at opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN103275005A - Preparation method for ent-3-methoxy-17-methyl dromoran-10 ketone - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. CN106432079A - Synthesis method of impurity 3-methoxy-17-methylmorphinan-10-one enantiomer of dextromethorphan - Google Patents [patents.google.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
Structural Elucidation and Spectroscopic Characterization of ent-3-Methoxy-17-methylmorphinan-10-one
This guide provides an in-depth technical analysis of ent-3-Methoxy-17-methylmorphinan-10-one , chemically identified as the 10-oxo derivative of dextromethorphan (if referring to the (+)-enantiomer) or levomethorphan (if referring to the (-)-enantiomer). For the purpose of this guide, we focus on the (+)-series (dextro) , as this is the pharmaceutically dominant isomer (Dextromethorphan impurity/metabolite), but the spectroscopic data (NMR, IR, MS) apply identically to the (-)-enantiomer in achiral environments.
Executive Summary & Molecular Identity
This compound (CAS: 1533-36-4 for the racemate/analogous series) is a critical oxidative impurity and metabolite of the antitussive Dextromethorphan (DXM). Its presence is a key quality attribute in pharmaceutical manufacturing, often designated as Impurity C in pharmacopeial monographs.
The molecule differs from the parent morphinan solely at the C10 position, where the methylene bridge (–CH₂–) is oxidized to a ketone (C=O). This structural change significantly alters the electronic environment of the aromatic A-ring and the piperidine D-ring, creating distinct spectroscopic signatures.
| Property | Data |
| IUPAC Name | (9S, 13S, 14S)-3-methoxy-17-methylmorphinan-10-one |
| Molecular Formula | C₁₈H₂₃NO₂ |
| Molecular Weight | 285.38 g/mol |
| Key Functionality | Benzylic Ketone (C10), Tertiary Amine, Methyl Ether |
| Stereochemistry | ent-morphinan (dextro series) |
Synthesis & Isolation Context
Understanding the origin of this compound is essential for interpreting its spectral impurities. It is typically generated via benzylic oxidation of Dextromethorphan.
Synthetic Pathway (Oxidative Degradation)
The C10 position in morphinans is benzylic and susceptible to oxidation by chromic acid (CrO₃), Co(OAc)₂/O₂, or metabolic enzymes (CYP3A4).
Figure 1: Oxidative pathway transforming Dextromethorphan to its 10-oxo derivative.
Spectroscopic Analysis (The Core)
Nuclear Magnetic Resonance (NMR)
The introduction of the C10 carbonyl creates strong anisotropic effects, particularly deshielding the proton at position 1 (H-1) of the aromatic ring.
¹H NMR (Proton) – 500 MHz, CDCl₃
The diagnostic shift is the absence of the C10-methylene protons (normally ~2.6-3.0 ppm) and the downfield shift of H-1.
| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |
| H-1 | 7.95 - 8.05 | d ( | 1H | Diagnostic: Peri-effect from C10=O deshields H-1 significantly (vs ~7.0 in DXM). |
| H-2 | 6.80 - 6.90 | dd | 1H | Ortho coupling to H-1; Meta to H-4. |
| H-4 | 6.70 - 6.75 | d ( | 1H | Meta coupling only (H-3 is substituted). |
| H-5 | 2.80 - 3.00 | m | 1H | Benzylic bridgehead. |
| H-9 | 3.80 - 4.00 | s (broad) | 1H | |
| N-CH₃ | 2.40 - 2.45 | s | 3H | N-Methyl group (characteristic singlet). |
| O-CH₃ | 3.80 - 3.85 | s | 3H | Methoxy group on A-ring. |
| Aliphatic | 1.20 - 2.20 | m | 8H | Remaining morphinan skeleton protons (C15, C16, etc). |
¹³C NMR (Carbon) – 125 MHz, CDCl₃
| Carbon Type | Shift (δ ppm) | Assignment |
| Carbonyl (C=O) | 193.0 - 195.0 | C-10 Ketone . Key confirmation of oxidation. |
| Aromatic C-3 | ~160.0 | Ipso-carbon attached to Methoxy. |
| Aromatic C-1 | ~128.0 | Deshielded relative to parent due to carbonyl proximity. |
| Methoxy | 55.0 - 56.0 | O-CH₃ |
| N-Methyl | 42.0 - 43.0 | N-CH₃ |
Infrared Spectroscopy (IR)
The IR spectrum provides the quickest confirmation of the C10 oxidation state.
-
Key Diagnostic Peak: 1675 – 1685 cm⁻¹ (Strong).
-
Explanation: This corresponds to the Aryl-conjugated Ketone (C=O) stretching vibration. In standard Dextromethorphan, this region is silent (no carbonyl).
-
-
C-O Stretch: 1240 – 1260 cm⁻¹ (Aryl alkyl ether).
-
C-H Stretch: 2800 – 2950 cm⁻¹ (Aliphatic/N-Methyl).
Mass Spectrometry (MS)[3]
-
Ionization Mode: ESI (+) or EI (70 eV).
-
Molecular Ion (
): m/z 285 (Calculated: 285.17).-
Comparison: Parent DXM is m/z 271.[2] The shift of +14 Da corresponds to the transformation of –CH₂– (14 Da) to –C=O (28 Da)? No.
-
Correction: –CH₂– is mass 14. –C=O is mass 28. Net gain is +14.
-
Formula change: C₁₈H₂₅NO
C₁₈H₂₃NO₂ (Loss of 2H, Gain of 1O). Mass change: -2 + 16 = +14. Correct.
-
Fragmentation Pattern (EI)
Unlike DXM, which is dominated by the cleavage of the piperidine ring (m/z 59 base peak), the 10-oxo derivative shows a stabilized molecular ion due to conjugation.
Figure 2: Simplified fragmentation logic. Note that the C10 ketone stabilizes the core, altering relative abundances compared to DXM.
Experimental Protocols
Sample Preparation for NMR
To ensure high-resolution data and prevent line broadening due to the tertiary amine:
-
Solvent: Use CDCl₃ (Deuterated Chloroform) neutralized with basic alumina or DMSO-d₆ . Acidic traces in CDCl₃ can protonate the nitrogen, shifting signals.
-
Concentration: Dissolve 5–10 mg of the compound in 0.6 mL of solvent.
-
Reference: Use TMS (0.00 ppm) or residual CHCl₃ (7.26 ppm) as internal standard.
HPLC-UV/MS Detection Method
For identifying this compound in a mixture (e.g., stability study of DXM):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Detection: UV at 280 nm (Aromatic absorption) and 254 nm (Enhanced by C10 carbonyl conjugation).
Structural Assignment Logic
The following logic map illustrates how the spectroscopic data proves the structure.
Figure 3: Structural elucidation logic flow confirming the C10-oxo assignment.
References
-
United States Pharmacopeia (USP) . Dextromethorphan Hydrobromide Monograph. (Defines Impurity C as 3-methoxy-17-methylmorphinan-10-one).[3]
-
Hellerbach, J., et al. "Synthetic Analgesics: Morphinans." Organic Reactions.[4] (Foundational chemistry of morphinan oxidation).
-
PubChem . Compound Summary: 10-Oxodextromethorphan. National Library of Medicine.
- Zhang, W., et al. "Impurity profiling of dextromethorphan hydrobromide by HPLC-UV-MS." Journal of Pharmaceutical and Biomedical Analysis.
Sources
- 1. sciencemadness.org [sciencemadness.org]
- 2. Dextromethorphan | C18H25NO | CID 5360696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN106432079A - Synthesis method of impurity 3-methoxy-17-methylmorphinan-10-one enantiomer of dextromethorphan - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
Technical Whitepaper: Mechanistic Pathways and Synthetic Protocols for 10-Keto Dextromethorphan
Executive Summary
10-Keto Dextromethorphan (also known as 10-oxo-dextromethorphan) represents a critical structural analogue in the morphinan class. While Dextromethorphan (DXM) is primarily metabolized in vivo via
-
A Key Oxidative Impurity: Formed via benzylic oxidation during drug substance storage or formulation processing (ICH Q3B/Q3A regulatory concern).
-
A Synthetic Intermediate: Used in the development of novel
-opioid receptor ligands and deuterated analogs. -
A Reference Standard: Essential for stability-indicating analytical method validation.
This guide details the mechanistic formation of 10-keto DXM, providing a validated synthetic protocol for generating reference standards and a degradation model for stability testing.
Structural Basis of Formation
The formation of 10-keto DXM is driven by the specific electronic environment of the morphinan scaffold.
The Benzylic Lability at C-10
The C-10 position of the morphinan ring system is benzylic , located adjacent to the aromatic A-ring. This geometric positioning renders the C-10 protons (
-
Bond Dissociation Energy (BDE): The benzylic C-H bond has a lower BDE (~85-90 kcal/mol) compared to standard alkyl C-H bonds (~98-100 kcal/mol).
-
Radical Stabilization: Abstraction of a hydrogen atom at C-10 yields a benzylic radical that is resonance-stabilized by the adjacent aromatic
-system.
Mechanistic Pathway (Radical Oxidation)
Whether formed synthetically (using CrO
Figure 1: Radical-mediated oxidation pathway converting Dextromethorphan to its 10-Keto derivative via benzylic abstraction.
Experimental Protocols
Protocol A: Synthetic Production (Reference Standard)
Purpose: To generate high-purity (>98%) 10-keto DXM for use as an analytical reference standard.
Methodology: Chromium(VI)-catalyzed benzylic oxidation.[1] While toxic, Chromium Trioxide (CrO
Reagents:
-
Dextromethorphan HBr (10.0 g)
-
Chromium Trioxide (CrO
)[1] -
Acetic Acid (Glacial)
-
Water/Chloroform (for extraction)
Step-by-Step Workflow:
-
Solubilization: Dissolve Dextromethorphan (free base) in Glacial Acetic Acid (10 volumes) in a round-bottom flask.
-
Oxidant Addition: Prepare a solution of CrO
(4.0 eq) in aqueous acetic acid (50%). Add dropwise to the reaction mixture at 20-25°C.-
Critical Control: Maintain temperature <30°C to prevent ring cleavage or N-oxide formation.
-
-
Reaction: Stir at ambient temperature for 6–8 hours. Monitor via TLC (Mobile Phase: CHCl
:MeOH:NH OH 90:10:1).-
Endpoint: Disappearance of the starting material spot (R
~0.6) and appearance of the more polar ketone spot (R ~0.4).
-
-
Quenching: Pour the reaction mixture into ice-cold water (500 mL). Neutralize carefully with Ammonium Hydroxide (28%) to pH 9.0.
-
Extraction: Extract with Chloroform (3 x 100 mL). Combine organic layers.
-
Purification: Wash organic layer with brine, dry over Na
SO , and concentrate in vacuo. Recrystallize from Ethanol/Ethyl Acetate.
Protocol B: Oxidative Stress Testing (Degradation Study)
Purpose: To validate analytical methods (HPLC/UPLC) for specificity against degradation products.
Methodology: Peroxide-induced degradation.[2]
-
Preparation: Prepare a 1 mg/mL solution of Dextromethorphan HBr in Methanol.
-
Stress Condition: Add Hydrogen Peroxide (30% w/v) to achieve a final concentration of 3% H
O . -
Incubation: Reflux at 60°C for 4 hours.
-
Observation: This condition typically yields a mixture of DXM N-Oxide (major) and 10-Keto DXM (minor).
-
Note: The presence of transition metal ions (e.g., Fe
/Cu ) in trace amounts significantly accelerates 10-keto formation via Fenton chemistry.
-
Analytical Characterization
To confirm the identity of 10-Keto DXM, the following spectral data must be verified. The carbonyl group at C-10 introduces distinct signals compared to the parent molecule.
| Analytical Method | Parameter | Dextromethorphan (Parent) | 10-Keto Dextromethorphan |
| IR Spectroscopy | C=O Stretch | Absent | ~1680 cm⁻¹ (Conjugated Ketone) |
| ¹H NMR (CDCl₃) | C-10 Protons | Multiplet at δ 2.8 - 3.2 ppm | Absent (Replaced by C=O) |
| ¹H NMR (CDCl₃) | C-1 Proton | Doublet (~6.8 ppm) | Downfield Shift (~8.0 ppm) (Deshielded by C=O) |
| Mass Spectrometry | Molecular Ion | [M+H]⁺ = 272.2 | [M+H]⁺ = 286.2 (+14 Da) |
Chromatographic Separation Strategy
Separating the 10-keto impurity from the N-oxide and parent drug requires a stability-indicating method.
-
Column: C18 (L1) column (e.g., Waters XBridge or Agilent Zorbax), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 10mM Ammonium Bicarbonate (pH 9.5).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Logic: The 10-keto derivative is less basic and slightly more polar than the parent but distinct from the highly polar N-oxide.
Regulatory & Safety Context
-
ICH Q3B (R2): If 10-keto DXM exceeds the identification threshold (typically 0.1% or 1.0 mg/day intake), it must be structurally identified and qualified for safety.
-
Toxicity: While DXM is safe, benzylic ketones can be reactive Michael acceptors. However, in the morphinan class, the 10-keto moiety is generally stable and pharmacologically active (often retaining NMDA/Sigma affinity).
References
-
Synthesis of 10-Keto Morphinans: Grote, C. W., et al. "Preparation of 10-keto morphinans by benzylic oxidation."[3] U.S. Patent 2011/0034747 A1. Mallinckrodt Inc. Link
-
Degradation Profiling: Puppala, U., et al. "Development and Validation of a Stability Indicating and LCMS Compatible UPLC Method for Estimation of Assay, Related Substances and Degradants in Dextromethorphan Hydrobromide." European Journal of Biomedical and Pharmaceutical Sciences, 2018. Link
-
Oxidative Catalysis: Jin, C., Zhang, L., & Su, W. "Direct Benzylic Oxidation with Sodium Hypochlorite Using a New Efficient Catalytic System: TEMPO/Co(OAc)2."[4] Synlett, 2011.[4] Link
-
Pharmacology of 10-Keto Analogs: Mallimo, S. J., et al. "10-Ketomorphinan and 3-substituted-3-desoxymorphinan analogues as mixed kappa and mu opioid ligands." Journal of Medicinal Chemistry, 2004. Link
-
General Morphinan Oxidation: Zhang, S., et al. "Chromium Trioxide Catalyzed Oxidation of Benzylic Alcohols." Synthesis, 2005.[1] Link
Sources
- 1. Chromium Trioxide [organic-chemistry.org]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. WO2011034747A1 - Preparation of 10-keto morphinans by benzylic oxidation - Google Patents [patents.google.com]
- 4. Direct Benzylic Oxidation with Sodium Hypochlorite Using a New Efficient Catalytic System: TEMPO/Co(OAc)2 [organic-chemistry.org]
ent-3-Methoxy-17-methylmorphinan-10-one molecular weight and formula
An In-depth Technical Guide to ent-3-Methoxy-17-methylmorphinan-10-one
Introduction
This compound is a morphinan derivative of significant interest within the pharmaceutical industry. It is primarily recognized as a specified impurity and a key reference standard for Dextromethorphan, a widely used antitussive (cough suppressant) agent.[1][2] The structural integrity and purity of active pharmaceutical ingredients (APIs) like dextromethorphan are paramount for ensuring therapeutic efficacy and patient safety. Consequently, the identification, synthesis, and characterization of its impurities, such as this compound, are critical components of quality control and regulatory compliance.
This guide provides a comprehensive technical overview of this compound, covering its physicochemical properties, synthesis methodologies, analytical characterization, and its crucial role in pharmaceutical quality assurance. The content herein is intended for researchers, analytical scientists, and professionals in drug development and manufacturing who require a detailed understanding of this compound.
Physicochemical Properties
The fundamental characteristics of this compound are summarized in the table below. These properties are essential for its identification, handling, and analysis.
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₃NO₂ | [1][3][4] |
| Molecular Weight | 285.39 g/mol | [3][4] |
| CAS Number | 57969-05-8 | [1][3][4] |
| IUPAC Name | (1S,9R,10S)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.0¹,¹⁰.0²,⁷]heptadeca-2(7),3,5-trien-8-one | [4] |
| Common Synonyms | 10-Keto Dextromethorphan, Dextromethorphan Impurity C | [1][2][4] |
| Appearance | Light Yellow Solid | [2] |
| Canonical SMILES | CN1CC[C@@]23CCCC[C@@H]2[C@@H]1C(=O)C4=C3C=C(C=C4)OC | [4] |
| InChIKey | UOCRGKKCNCIQCZ-KYJSFNMBSA-N | [4] |
| Storage Conditions | 2-8°C, Refrigerator | [2] |
| GHS Hazard | H302: Harmful if swallowed | [4] |
Synthesis Methodologies
The synthesis of this compound is primarily achieved through the oxidation of its parent compound, dextromethorphan. This transformation specifically targets the benzylic position of the morphinan core, which is susceptible to oxidation. Several patented methods describe routes to obtain this compound for its use as a reference standard.
Direct Oxidation of Dextromethorphan
A common and direct approach involves the oxidation of dextromethorphan or its salts.[5] This process leverages an oxidizing agent to introduce a ketone group at the C10 position.
Causality of Experimental Choices:
-
Starting Material: Dextromethorphan hydrobromide is often used due to its commercial availability and stability.
-
Oxidizing Agent: The choice of oxidant is critical. It must be selective enough to oxidize the benzylic methylene group without cleaving other bonds in the complex morphinan structure.
-
Solvent: The solvent system is chosen to ensure the solubility of both the reactant and the oxidant, while being relatively inert to the reaction conditions. Dichloromethane or acetonitrile are common choices.[5]
-
Purification: Column chromatography is the method of choice for purification, as it effectively separates the desired product from unreacted starting material and other by-products, ensuring the high purity required for a reference standard.[5]
Experimental Protocol: Synthesis via Oxidation
This protocol is a representative example based on methodologies described in the literature.[5]
-
Dissolution: Dissolve dextromethorphan hydrobromide (1 equivalent) in a suitable organic solvent, such as dichloromethane, in a round-bottom flask equipped with a magnetic stirrer.
-
Oxidation: Add the selected oxidizing agent (e.g., potassium permanganate or a chromium-based reagent) portion-wise to the solution at a controlled temperature (e.g., 0-25 °C) to manage the reaction exotherm.
-
Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Quenching: Upon completion, quench the reaction by adding a suitable reducing agent (e.g., sodium bisulfite solution) to neutralize the excess oxidant.
-
Extraction: Perform a liquid-liquid extraction. Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.
-
Purification: Concentrate the organic extract under reduced pressure. Purify the resulting crude product using silica gel column chromatography with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.
-
Verification: Confirm the identity and purity of the final product using analytical techniques as described in Section 4.
Multi-Step Synthesis Route
A more complex, alternative synthesis path has also been disclosed, which may offer advantages in terms of yield and purity.[6] This method involves a series of protection, oxidation, and deprotection steps.
Caption: Multi-step synthesis of this compound.
This route provides strategic control over the reactivity of the molecule. The initial acetylation protects the amine, preventing side reactions during the subsequent oxidation step. After the key oxidation is performed, the acetyl group is removed, and the amine is methylated to yield the final product.[6] This method is particularly useful for achieving high purity and is suitable for industrial-scale production.[6]
Analytical Characterization
The definitive identification and purity assessment of this compound as a reference standard is non-negotiable. This requires a suite of modern analytical techniques, with High-Performance Liquid Chromatography (HPLC) being the cornerstone for purity determination and quantification.
Self-Validating System: A robust analytical method is self-validating. The protocol below incorporates system suitability tests (SSTs) before sample analysis. SSTs, which measure parameters like peak resolution, tailing factor, and reproducibility, ensure that the chromatographic system is performing correctly, thereby guaranteeing the trustworthiness of the results.
Experimental Protocol: HPLC Purity Assay
This protocol outlines a standard reverse-phase HPLC (RP-HPLC) method for the analysis of morphinan compounds.
-
System Preparation:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in a diluent (e.g., 50:50 water:acetonitrile) to a final concentration of 0.5 mg/mL.
-
Sample Solution: Prepare the sample to be tested at the same concentration using the same diluent.
-
-
Chromatographic Run:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (diluent) to ensure no carryover.
-
Perform five replicate injections of the standard solution to establish system suitability (e.g., %RSD of peak area < 2.0%).
-
Inject the sample solution.
-
Run a gradient elution program, for example:
-
0-20 min: 30% to 70% Mobile Phase B
-
20-25 min: 70% to 30% Mobile Phase B
-
25-30 min: Hold at 30% Mobile Phase B
-
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the sample by the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Complementary Analytical Techniques
While HPLC is excellent for purity assessment, a combination of methods is required for unambiguous structural confirmation, a practice central to the characterization of new chemical entities and reference standards.[7]
-
Mass Spectrometry (MS): Coupled with LC (LC-MS), it provides molecular weight information, confirming the molecular formula (C₁₈H₂₃NO₂). High-resolution mass spectrometry (HRMS) can yield an exact mass, further solidifying the elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical structure, including the connectivity of atoms and the stereochemistry of the molecule. This is the definitive technique for structural elucidation.
Sources
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Shop this compound for R&D Online | Advent [adventchembio.com]
- 4. This compound | C18H23NO2 | CID 21780010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN103275005A - Preparation method for ent-3-methoxy-17-methyl dromoran-10 ketone - Google Patents [patents.google.com]
- 6. CN106432079A - Synthesis method of impurity 3-methoxy-17-methylmorphinan-10-one enantiomer of dextromethorphan - Google Patents [patents.google.com]
- 7. New synthetic opioids: development of analytical methods for their characterization and determination by means of (U)HPLC- HRMS/MS [tesidottorato.depositolegale.it]
Methodological & Application
using Dextromethorphan Impurity C as a reference standard
Technical Application Note: Qualification and Utilization of Dextromethorphan Impurity C (10-Keto Derivative)
Executive Summary
This application note provides a comprehensive framework for the characterization, quantification, and control of Dextromethorphan Impurity C (EP nomenclature), chemically identified as (+)-3-methoxy-17-methylmorphinan-10-one .
Unlike simple demethylated impurities (e.g., Dextrorphan), Impurity C represents a structural oxidation at the benzylic position (C-10). Its formation is critical in stability studies as it serves as a marker for oxidative stress in finished dosage forms. This guide outlines a self-validating HPLC protocol, relative response factor (RRF) determination, and regulatory reporting strategies compliant with ICH Q3A/Q3B guidelines.
Chemical Profile & Reference Standard Identity
Precise identification is the prerequisite for accurate quantification. Researchers must distinguish Impurity C from other oxidative byproducts (e.g., N-Oxides).
| Parameter | Specification |
| Common Name | Dextromethorphan Impurity C (EP) / Related Compound C (USP context) |
| Chemical Name | (+)-3-methoxy-17-methylmorphinan-10-one |
| CAS Number | 57969-05-8 |
| Molecular Formula | C₁₈H₂₃NO₂ |
| Molecular Weight | 285.38 g/mol |
| Functional Change | Introduction of a ketone group at C-10 (Benzylic oxidation) |
| Solubility | Soluble in Methanol, Acetonitrile; Sparingly soluble in water |
Visualizing the Degradation Pathway
The following diagram illustrates the oxidative pathway converting Dextromethorphan to Impurity C.
Figure 1: Oxidative degradation pathway of Dextromethorphan leading to Impurity C.
Protocol 1: Reference Standard Handling & Qualification
Objective: Ensure the integrity of the reference material before use in quantitative assays. Impurity C is a ketone and may exhibit different hygroscopic properties than the parent HBr salt.
Step-by-Step Methodology:
-
Arrival Verification:
-
Upon receipt, verify the Certificate of Analysis (CoA) for the specific batch.
-
Confirm the salt form. Impurity C is typically supplied as the free base . If the parent method analyzes Dextromethorphan HBr, a molecular weight correction factor (MWCF) is required.
-
Correction Calculation:
-
-
Storage Conditions:
-
Store at -20°C protected from light. The ketone moiety at C-10 can be photoreactive.
-
Equilibration: Allow the vial to reach room temperature (20-25°C) inside a desiccator before opening to prevent moisture condensation, which alters weighing accuracy.
-
-
Stock Solution Preparation (Self-Validating Step):
-
Solvent: Methanol (HPLC Grade). Do not use water as the primary diluent due to lower solubility of the free base.
-
Concentration: Prepare a stock of 0.5 mg/mL.
-
Stability Check: Inject the fresh stock immediately. Re-inject after 24 hours at ambient temperature.
-
Acceptance Criteria: No new peaks >0.05%; Area difference <2.0%.
-
Protocol 2: Validated HPLC Method for Quantification
Objective: Achieve baseline separation (Resolution > 2.0) between Dextromethorphan and Impurity C. The ketone group increases polarity slightly but the planar structure may cause tailing on standard C18 columns.
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Column | Phenyl-Hexyl or C18 (L1), 250 x 4.6 mm, 5 µm | Phenyl-Hexyl offers superior selectivity for the aromatic ketone over standard alkyl chains. |
| Mobile Phase A | 10 mM Ammonium Phosphate Buffer (pH 3.0) | Acidic pH suppresses silanol activity; Buffer maintains ionization of the amine. |
| Mobile Phase B | Acetonitrile | Strong eluent for hydrophobic morphinan backbone. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns.[1] |
| Detection | UV at 280 nm | Maxima for the morphinan ring; minimizes solvent cut-off noise. |
| Column Temp | 35°C | Improves mass transfer and peak shape. |
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Phase |
| 0.0 | 90 | 10 | Equilibration |
| 5.0 | 90 | 10 | Isocratic Hold (Elute polar excipients) |
| 25.0 | 40 | 60 | Linear Gradient (Elute Impurity C then DXM) |
| 30.0 | 10 | 90 | Wash |
| 35.0 | 90 | 10 | Re-equilibration |
Note: Impurity C (Ketone) is generally less retained than Dextromethorphan (Parent) in Reverse Phase due to the oxygen functionality reducing lipophilicity compared to the methylene group, but this depends heavily on the specific column chemistry (C18 vs Phenyl). Always verify retention order.
Protocol 3: Relative Response Factor (RRF) Determination
Scientific Integrity Check: Do not assume an RRF of 1.0. The carbonyl group at C-10 alters the UV absorption spectrum compared to the parent molecule.
Procedure:
-
Preparation: Prepare 5 linearity levels for both Dextromethorphan HBr (Parent) and Impurity C (Standard) ranging from LOQ to 150% of the specification limit (typically 0.1% to 0.5% of API conc).
-
Analysis: Inject each level in triplicate.
-
Calculation: Plot Concentration (x-axis) vs. Area (y-axis). Determine the Slope (
). -
Application:
Typical RRF for Impurity C at 280nm is often between 0.8 and 1.2, but must be experimentally determined.
Analytical Workflow & Decision Tree
This diagram guides the analyst through the qualification and testing process.
Figure 2: Analytical decision tree for Dextromethorphan Impurity C analysis.
Regulatory Reporting (ICH Q3A/Q3B)
When using Impurity C as a reference standard, adherence to reporting thresholds is mandatory.
| Dose (Maximum Daily) | Reporting Threshold | Identification Threshold | Qualification Threshold |
| < 10 mg | 0.1% | 1.0% or 5 µg (lower) | 1.0% or 50 µg (lower) |
| 10 mg - 100 mg | 0.1% | 0.5% or 20 µg (lower) | 0.5% or 200 µg (lower) |
| > 100 mg (Common for DXM) | 0.1% | 0.2% | 0.2% |
Note: Dextromethorphan daily doses often exceed 100mg in extended-release formulations. Therefore, if Impurity C exceeds 0.2%, it requires toxicological qualification.
References
-
European Pharmacopoeia (Ph. Eur.) . Monograph 0020: Dextromethorphan Hydrobromide. EDQM. Available at: [Link]
-
International Conference on Harmonisation (ICH) . Guideline Q3B(R2): Impurities in New Drug Products. ICH.org. Available at: [Link]
-
United States Pharmacopeia (USP) . Dextromethorphan Hydrobromide Monograph. USP-NF Online. Available at: [Link]
-
PubChem . Compound Summary: Dextromethorphan Impurity C (CAS 57969-05-8).[2][3][4][5][6][7][8] National Library of Medicine. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. veeprho.com [veeprho.com]
- 3. watson-int.com [watson-int.com]
- 4. Dextromethorphan EP Impurity C - CAS - 57969-05-8 | Axios Research [axios-research.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. glppharmastandards.com [glppharmastandards.com]
- 7. kmpharma.in [kmpharma.in]
- 8. epichem.com [epichem.com]
Application Note: AN-DXM-2026
Introduction & Clinical Context
Dextromethorphan (DXM) is a centrally active antitussive agent of the morphinan class. Chemically, it is the dextrorotatory isomer of 3-methoxy-N-methylmorphinan. While DXM is a safe, over-the-counter cough suppressant, its levorotatory enantiomer, Levomethorphan , is a potent opioid analgesic and a controlled substance (Schedule II in the US).
Consequently, analytical method development for DXM requires a bifurcated strategy:
-
Achiral Purity: Separation of chemical impurities (degradation products like Dextrorphan).
-
Chiral Purity: Strict control of the enantiomeric impurity (Levomethorphan).
This guide provides a comprehensive protocol for developing, optimizing, and validating HPLC methods for DXM, grounded in ICH Q2(R2) guidelines.
The Impurity Landscape
The following compounds are the primary targets for analysis. Note that Dextrorphan is both a metabolite and a degradation product (O-demethylation).
| Compound Name | Common Designation | Structure / Nature | Analytical Challenge |
| Dextromethorphan | API | 3-methoxy-N-methylmorphinan | Basic amine (pKa ~9.3). Prone to peak tailing. |
| Dextrorphan | Impurity A (EP/USP) | 3-hydroxy-N-methylmorphinan | Phenolic impurity. More polar than DXM. |
| Levomethorphan | Enantiomer | (9S, 13S, 14S)-isomer | Identical physical properties to DXM in achiral environments. |
| 3-Methoxymorphinan | Impurity B | N-demethylated analog | Secondary amine. |
| N-Oxide | Degradation | Oxidation product | Elutes early in RP-HPLC. |
Method Development Workflow
The following diagram illustrates the lifecycle of method development, distinguishing between the two required pathways (Achiral vs. Chiral).
Caption: Dual-pathway workflow for DXM analysis ensuring coverage of both chemical degradation and stereochemical purity.
Protocol A: Achiral Related Substances (RP-HPLC)
Objective: Quantify Dextrorphan, Impurity B, and other degradation products. Scientific Rationale: DXM is a weak base (pKa ~9.3). On standard C18 columns at neutral pH, silanol interactions cause severe peak tailing.
-
Solution: Use a low pH (3.0–3.4) mobile phase.[1][2][3] This suppresses silanol ionization (Si-OH) and keeps DXM fully protonated, improving peak shape.
Method Parameters
-
Column: L1 (C18) or L11 (Phenyl). Recommended: Agilent Zorbax Eclipse Plus C18 or Waters XBridge C18 (4.6 x 150 mm, 3.5 µm or 5 µm).
-
Mobile Phase A: 10 mM Potassium Phosphate Buffer (pH 3.0 adjusted with Phosphoric Acid).
-
Mobile Phase B: Acetonitrile (HPLC Grade).[2]
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 30°C.
-
Detection: UV @ 280 nm (Targeting the phenolic/aromatic ring).
-
Injection Volume: 10–20 µL.
Gradient Program
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |
| 0.0 | 90 | 10 | Equilibration |
| 5.0 | 90 | 10 | Isocratic Hold (Polar impurities) |
| 25.0 | 40 | 60 | Linear Gradient |
| 30.0 | 40 | 60 | Wash |
| 30.1 | 90 | 10 | Re-equilibration |
| 35.0 | 90 | 10 | End |
System Suitability Criteria (SST)
-
Tailing Factor (DXM): NMT 2.0 (Ideally < 1.5).
-
Resolution (Rs): NLT 2.0 between Dextrorphan and DXM.
-
RSD (n=6): NMT 2.0% for the main peak.
Protocol B: Enantiomeric Purity (Chiral HPLC)
Objective: Quantify Levomethorphan (Limit usually NMT 0.10%).[4] Scientific Rationale: Enantiomers cannot be separated on achiral phases. A polysaccharide-based chiral selector is required. Critical Control: The mobile phase must contain a basic additive (Diethylamine or Ethanolamine) to prevent non-specific interaction of the amine with the stationary phase.
Method Parameters
-
Column: USP L45 or L51 (Amylose tris(3,5-dimethylphenylcarbamate)).
-
Recommended:Daicel Chiralpak AD-H or Phenomenex Lux Amylose-1 (4.6 x 250 mm, 5 µm).
-
-
Mode: Normal Phase.
-
Mobile Phase: n-Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.1 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C (Lower temperature often improves chiral recognition).
-
Detection: UV @ 280 nm.[3]
Execution Steps
-
Preparation: Pre-mix Hexane and IPA. Add Diethylamine (DEA) last. Caution: DEA is volatile; prepare fresh daily.
-
Equilibration: Flush column for at least 45 minutes. Chiral columns are sensitive to pressure shocks; ramp flow slowly (0.2 -> 1.0 mL/min).
-
Standard Prep: Prepare a resolution solution containing both DXM and Levomethorphan (racemic mixture can be used for method development).
-
Elution Order: Typically, Levomethorphan elutes before Dextromethorphan on Amylose-based columns in this mode, but this must be confirmed with standards.
Validation Framework (ICH Q2(R2))
The 2024 revision of ICH Q2(R2) emphasizes a lifecycle approach.[5][6]
Key Validation Parameters
| Parameter | Acceptance Criteria | Experimental approach |
| Specificity | No interference at RT of DXM. Purity Angle < Purity Threshold (PDA). | Inject blank, placebo, and forced degradation samples (Acid, Base, Peroxide). |
| Linearity | R² ≥ 0.999. | 5 levels from LOQ to 120% of specification limit. |
| Accuracy (Recovery) | 98.0% – 102.0% (API); 80%–120% (Impurities). | Spike placebo with known impurity amounts at 50%, 100%, 150% levels. |
| Precision | RSD ≤ 2.0% (Repeatability).[6] | 6 replicates of standard solution. |
| LOD / LOQ | S/N ≥ 3 (LOD); S/N ≥ 10 (LOQ). | Determine via visual evaluation or residual standard deviation of regression line. |
| Robustness | System suitability remains within limits. | Deliberate variations: pH (±0.2), Flow (±0.1 mL/min), Column Temp (±5°C). |
Troubleshooting Guide
Issue: Peak Tailing of DXM (Achiral Method)
-
Cause: Interaction with residual silanols on the silica backbone.
-
Fix 1: Ensure pH is low (3.0).
-
Fix 2: Add an ion-pairing agent (e.g., 5 mM Sodium Pentanesulfonate) if using an older column type.
-
Fix 3: Switch to a "End-capped" or "Hybrid" particle column (e.g., Waters XBridge).
Issue: Loss of Resolution (Chiral Method)
-
Cause: Water contamination in the Normal Phase system.
-
Fix: Flush the system with 100% Ethanol (if column compatible) or strictly anhydrous Hexane/IPA. Ensure the column is protected from humidity.
Issue: "Ghost" Peaks
-
Cause: Carryover of the basic amine.
-
Fix: Use a needle wash with high organic content and low pH (e.g., 50:50 Methanol:Water + 0.1% Phosphoric Acid).
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[7] Link
-
United States Pharmacopeia (USP). Dextromethorphan Hydrobromide Monograph.[1] USP-NF.[1][4] (Requires Subscription). Link
-
Phenomenex. (2022).[8] Chiral Separation of Dextromethorphan and Levomethorphan.[8] Technical Note. Link
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 5360696, Dextromethorphan.Link
-
Thermo Fisher Scientific. High-Throughput Analysis of Dextromethorphan and Dextrorphan. Application Note. Link
Sources
- 1. uspnf.com [uspnf.com]
- 2. academicjournals.org [academicjournals.org]
- 3. Dextromethorphan | SIELC Technologies [sielc.com]
- 4. scribd.com [scribd.com]
- 5. intuitionlabs.ai [intuitionlabs.ai]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. mastercontrol.com [mastercontrol.com]
- 8. Chiral Separation of Dextromethorphan | Phenomenex [phenomenex.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of ent-3-Methoxy-17-methylmorphinan-10-one
Welcome to the technical support guide for the synthesis of ent-3-methoxy-17-methylmorphinan-10-one. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers, chemists, and drug development professionals in optimizing their synthetic procedures and overcoming common challenges.
This compound is a crucial intermediate in the synthesis of various morphinan-based active pharmaceutical ingredients, most notably the widely used antitussive dextromethorphan.[1][2] It is also recognized as a significant impurity (DXM-C) in dextromethorphan synthesis, making its preparation essential for use as a reference standard in quality control.[3]
The synthesis of this morphinan core is non-trivial and often relies on a pivotal acid-catalyzed intramolecular cyclization known as the Grewe cyclization.[4][5] Achieving a high yield of the desired product requires careful control of reaction parameters and a thorough understanding of potential side reactions and purification challenges.
Frequently Asked Questions (FAQs)
Q1: What is a typical synthetic route to this compound?
A1: A common route involves the Grewe cyclization of a 1-benzyl-octahydroisoquinoline precursor, followed by N-methylation.[4][6] Another reported method involves the direct benzylic oxidation of dextromethorphan using an oxidizing agent.[7][8] A multi-step synthesis starting from the 3-methoxymorphinan enantiomer has also been described, involving acetylation, oxidation, deacetylation, and finally methylation.[3]
Q2: What are the most critical parameters affecting the yield of the Grewe cyclization step?
A2: The Grewe cyclization is highly sensitive to the choice and concentration of the acid catalyst (e.g., phosphoric acid, sulfuric acid, or Lewis acids), reaction temperature, and the absolute exclusion of water.[4][9][10] Sub-optimal conditions can lead to incomplete reaction, the formation of isomeric byproducts, or degradation of the starting material.
Q3: How can I effectively monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is the most common and effective method for real-time reaction monitoring. By comparing the spot of the reaction mixture against the starting material standard, you can observe the consumption of the precursor and the formation of the product. A detailed TLC monitoring protocol is provided in this guide. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.[11]
Q4: What are the expected major impurities in this synthesis?
A4: Besides unreacted starting material, potential impurities include isomeric morphinans from alternative cyclization pathways (e.g., Pschorr-type byproducts) and degradation products resulting from harsh acidic conditions during reaction or workup.[9][12] If starting from a demethylated precursor, incomplete N-methylation can also result in the corresponding secondary amine impurity.[13]
Troubleshooting Guide: Low or No Product Yield
Low yield is the most frequently encountered issue. The following section breaks down the problem by its potential root causes and provides systematic solutions.
Problem Area 1: Inefficient Grewe Cyclization
The acid-catalyzed cyclization of the benzyl-octahydroisoquinoline precursor is the most critical step for forming the morphinan core. Failure here will inevitably lead to poor overall yield.
Possible Cause 1: Inactive or Improper Acid Catalyst
-
Causality: The cyclization requires a strong protic or Lewis acid to protonate the double bond and facilitate the intramolecular electrophilic attack on the aromatic ring.[4] The presence of water can quench the acid and inhibit the reaction.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use freshly distilled, dry solvents. If using phosphoric acid, it is often heated with a co-solvent like toluene under a Dean-Stark apparatus to azeotropically remove water before adding the substrate.[4]
-
Verify Acid Strength: Use high-purity, concentrated acids (e.g., 85% H₃PO₄, polyphosphoric acid, or triflic acid).[4][14] Older bottles of acid may have absorbed atmospheric moisture.
-
Optimize Acid Stoichiometry: An excess of acid is typically required to act as both catalyst and solvent.[4][9] Literature reports often use a significant volume excess of phosphoric acid.
-
Consider Alternative Acids: If protic acids fail, Lewis acids like AlCl₃ have been reported to mediate the cyclization, sometimes favoring different isomers.[15]
-
Possible Cause 2: Sub-optimal Reaction Temperature or Time
-
Causality: The cyclization has a significant activation energy barrier. Insufficient temperature will result in a sluggish or incomplete reaction. Conversely, excessively high temperatures can promote side reactions or product degradation.
-
Troubleshooting Steps:
-
Temperature Screening: Based on literature precedents, screen a range of temperatures (e.g., 80°C to 140°C) to find the optimum for your specific substrate and acid system.
-
Time Course Study: Monitor the reaction by TLC every 1-2 hours to determine the point of maximum product formation and avoid prolonged heating that could lead to decomposition.
-
Problem Area 2: Issues with N-Methylation
If the cyclization proceeds to the N-nor (demethylated) intermediate, the subsequent N-methylation step is critical.
Possible Cause 1: Inefficient Methylating Agent or Conditions
-
Causality: The Eschweiler-Clarke reaction, a common method for this transformation, uses formaldehyde and formic acid to methylate the secondary amine.[16][17] The reaction's success depends on the reactivity of the iminium ion intermediate and the hydride transfer from formic acid.[16]
-
Troubleshooting Steps:
-
Reagent Quality: Use fresh, high-quality formaldehyde (e.g., from paraformaldehyde) and formic acid (typically >85%).
-
Stoichiometry: Ensure an excess of both formaldehyde and formic acid is used to drive the reaction to completion and form the tertiary amine.[16]
-
Temperature Control: The reaction is typically heated (e.g., 60-100°C) to facilitate the reaction and the irreversible loss of CO₂.[4][16] Monitor the reaction to avoid degradation.
-
Alternative Reagents: If Eschweiler-Clarke fails, consider other methylating agents like methyl iodide or dimethyl sulfate with a suitable base, though these can lead to over-methylation (quaternary salts) if not carefully controlled.[13][18]
-
Problem Area 3: Product Loss During Workup and Purification
A successful reaction can be undermined by a poor workup or purification strategy.
Possible Cause 1: Improper pH Adjustment and Extraction
-
Causality: Morphinans are basic compounds. After quenching the acidic reaction mixture, the aqueous layer must be carefully basified to a pH > 10 to deprotonate the amine and allow for efficient extraction into an organic solvent.
-
Troubleshooting Steps:
-
Careful Quenching: Slowly pour the hot acid reaction mixture onto crushed ice to rapidly cool and dilute it.
-
Monitor pH: Use a pH meter or pH paper to carefully adjust the pH of the aqueous layer with a strong base (e.g., NaOH or NH₄OH) while cooling in an ice bath.
-
Thorough Extraction: Extract the aqueous layer multiple times (e.g., 3-4 times) with a suitable organic solvent like dichloromethane or ethyl acetate to ensure complete recovery of the product.[19]
-
Possible Cause 2: Sub-optimal Purification
-
Causality: The crude product often contains unreacted starting materials, isomers, and other byproducts that must be removed.
-
Troubleshooting Steps:
-
Column Chromatography: This is the most effective method for purification.[4][9] A systematic screening of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol with a small amount of triethylamine) is necessary to achieve good separation.
-
Recrystallization: If a solid, the crude product can sometimes be purified by recrystallization from a suitable solvent system.
-
Data Summary & Key Parameters
The following table summarizes typical reaction conditions reported in the literature for key transformations. These should be used as a starting point for optimization.
| Parameter | Grewe Cyclization | Eschweiler-Clarke N-Methylation |
| Precursor | N-formyl-1-(4-methoxybenzyl)-octahydroisoquinoline | 3-methoxy-morphinan (N-nor intermediate) |
| Key Reagents | 85% Phosphoric Acid, Toluene | Formaldehyde, Formic Acid |
| Temperature | 100-120°C (Reflux with Dean-Stark) | 60-100°C |
| Typical Time | 4-12 hours | 2-6 hours |
| Workup | Quench on ice, basify with NaOH/NH₄OH, extract | Dilute, basify, extract |
| Reference | Jayachandra et al. (2018)[4][9] | Jayachandra et al. (2018)[4], Wikipedia[16] |
Experimental Protocols & Visual Guides
Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Plate Preparation: Use silica gel 60 F₂₅₄ coated aluminum plates.
-
Solvent System (Eluent): A good starting point is a mixture of Dichloromethane:Methanol:Triethylamine (90:9:1). This may require optimization.
-
Spotting: Using a capillary tube, spot the starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM) on the baseline.
-
Development: Place the plate in a chamber saturated with the eluent and allow the solvent front to rise to ~1 cm from the top.
-
Visualization:
-
Examine the plate under UV light (254 nm). The aromatic rings of the starting material and product should be visible as dark spots.
-
Stain the plate using a potassium permanganate dip or iodine chamber to visualize the amine-containing compounds.
-
-
Interpretation: The reaction is complete when the starting material spot is no longer visible in the RM lane. The product spot should appear at a different Rf value.
Troubleshooting Logic Diagram
The following diagram illustrates a logical workflow for troubleshooting low yield issues.
Caption: Troubleshooting workflow for low yield synthesis.
References
-
Jayachandra, S., et al. (2018). Preparation of Novel Morphinan Derivative as a Result of Grewe Cyclization. Organic & Medicinal Chemistry International Journal, 6(1), 17-22. Available from: [Link][4][9]
-
Zhang, X., et al. (2020). Asymmetric Synthesis of a Key Dextromethorphan Intermediate and Its Analogues Enabled by a New Cyclohexylamine Oxidase: Enzyme Discovery, Reaction Development, and Mechanistic Insight. The Journal of Organic Chemistry. Available from: [Link]
-
Kovács, P., et al. (2008). Synthesis of deuterated dextromethorphan derivatives. ARKIVOC. Available from: [Link]
-
Chen, B., et al. (2024). Engineered Imine Reductase for Asymmetric Synthesis of Dextromethorphan Key Intermediate. Organic Letters. Available from: [Link]
-
Kovács, P., et al. (2008). Synthesis of deuterated dextromethorphan derivatives. Semantic Scholar. Available from: [Link]
- (2015). Synthesis method of dextromethorphan intermediate. Google Patents.
-
(2018). Preparation of Novel Morphinan Derivative as a Result of Grewe Cyclization. Juniper Publishers. Available from: [Link]
-
Carroll, F. I. (2012). Novel Approaches Towards the Synthesis of Morphinan Derivatives. Nottingham ePrints. Available from: [Link]
-
Zhao, Q., et al. (2017). On the formation of a side product with hexahydroaporphine-like structure in the Grewe cyclization. ResearchGate. Available from: [Link]
-
Advent Chembio. This compound. Available from: [Link]
-
Wikipedia. Total synthesis of morphine and related alkaloids. Available from: [Link]
-
Hosztafi, S., et al. (2021). Morphinan Alkaloids and Their Transformations: A Historical Perspective of a Century of Opioid Research in Hungary. Molecules. Available from: [Link]
- Wang, T., et al. (2010). Preparation of saturated ketone morphinan compounds by catalytic isomerization. Google Patents.
- (2017). Synthesis method of impurity 3-methoxy-17-methylmorphinan-10-one enantiomer of dextromethorphan. Google Patents.
- (2016). Reduction of alpha, beta-unsaturated ketone levels in morphinan derivative compositions. Google Patents.
- (2013). Preparation method for ent-3-methoxy-17-methyl dromoran-10 ketone. Google Patents.
-
Gever, G., et al. (2020). Electrochemical N-Demethylation of 14-Hydroxy Morphinans: Sustainable Access to Opioid Antagonists. Organic Letters. Available from: [Link]
-
University of Rochester. Troubleshooting: How to Improve Yield. Available from: [Link]
-
Reddit. (2024). What are some common causes of low reaction yields? r/Chempros. Available from: [Link]
- (2013). Preparation method of ent-3-methoxymorphinan. Google Patents.
- Rice, K. C. (1983). Short total synthesis of dihydrothebainone, dihydrocodeinone, and nordihydroccodeinone. Google Patents.
-
Wikipedia. Eschweiler–Clarke reaction. Available from: [Link]
- Coop, A., et al. (2014). Processes for the preparation of morphinane and morphinone compounds. Google Patents.
-
PubChem. This compound. Available from: [Link]
-
J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction. Available from: [Link]
-
Hlushko, O.V., et al. (2019). INVESTIGATION AND OPTIMIZATION SYNTHESIS PATHWAY OF ANTIBACTERIAL DRUG ETHONIUM. Rasayan Journal of Chemistry. Available from: [Link]
-
Reddit. (2021). Novel Route to 14(S)-Isomorphinans via Grewe Cyclization of a 1-Benzyl-1,2,3,5,6,7,8,9-Octahydroisoquinoline. r/AskChemistry. Available from: [Link]
-
Li, H., et al. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. MDPI. Available from: [Link]
-
Rosenau, T., et al. (2004). A solvent-free and formalin-free Eschweiler-Clarke methylation for amines. ResearchGate. Available from: [Link]
-
Larkin, P. J., et al. (2007). Increasing morphinan alkaloid production by over-expressing codeinone reductase in transgenic Papaver somniferum. Plant Biotechnology Journal. Available from: [Link]
- Sun, H., et al. (2011). Preparation of 10-keto morphinans by benzylic oxidation. Google Patents.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CN106432079A - Synthesis method of impurity 3-methoxy-17-methylmorphinan-10-one enantiomer of dextromethorphan - Google Patents [patents.google.com]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. Total synthesis of morphine and related alkaloids - Wikipedia [en.wikipedia.org]
- 6. CN104761496A - Synthesis method of dextromethorphan intermediate - Google Patents [patents.google.com]
- 7. CN103275005A - Preparation method for ent-3-methoxy-17-methyl dromoran-10 ketone - Google Patents [patents.google.com]
- 8. WO2011034747A1 - Preparation of 10-keto morphinans by benzylic oxidation - Google Patents [patents.google.com]
- 9. Preparation of Novel Morphinan Derivative as a Result of Grewe Cyclization [ideas.repec.org]
- 10. US4368326A - Short total synthesis of dihydrothebainone, dihydrocodeinone, and nordihydroccodeinone - Google Patents [patents.google.com]
- 11. WO2010118271A1 - Preparation of saturated ketone morphinan compounds by catalytic isomerization - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 15. reddit.com [reddit.com]
- 16. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 17. jk-sci.com [jk-sci.com]
- 18. mdpi.com [mdpi.com]
- 19. Troubleshooting [chem.rochester.edu]
Technical Support Center: Optimizing HPLC Peak Shape for 10-Keto Dextromethorphan
Welcome to the technical support guide for the chromatographic analysis of 10-Keto Dextromethorphan. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with HPLC peak asymmetry. As a morphinan derivative containing a basic nitrogen atom, 10-Keto Dextromethorphan presents specific challenges that can lead to poor peak shape, compromising resolution and quantification.[1] This guide provides in-depth, cause-and-effect troubleshooting for common peak shape problems in a direct question-and-answer format.
Understanding the Analyte: 10-Keto Dextromethorphan
Before troubleshooting, understanding the analyte's physicochemical properties is critical.
| Property | Value | Significance for HPLC |
| Molecular Formula | C₁₈H₂₃NO₂[2][3] | Indicates a moderately sized organic molecule. |
| Molecular Weight | ~285.38 g/mol [2][4] | Standard molecular weight for reversed-phase HPLC. |
| Predicted pKa | 6.63[5] | This is the pKa of the protonated tertiary amine. At pH < 6.63, the molecule is predominantly positively charged; at pH > 6.63, it is neutral. This is the most critical parameter for controlling peak shape. |
| Predicted LogP | 2.96[2] | Indicates moderate hydrophobicity, making it well-suited for reversed-phase chromatography. |
| Chemical Nature | Basic Compound[1] | The basic amine is highly susceptible to secondary ionic interactions with the stationary phase, the primary cause of peak tailing. |
FAQ 1: Why is my 10-Keto Dextromethorphan peak tailing, and how can I fix it?
Peak tailing, where the latter half of the peak is drawn out, is the most common issue for basic compounds like 10-Keto Dextromethorphan.[6] A USP Tailing Factor or Asymmetry Factor (As) greater than 1.2 is typically considered tailing.[6]
The Core Problem: Secondary Silanol Interactions
In reversed-phase HPLC, the primary retention mechanism should be hydrophobic interactions between the analyte and the C18 stationary phase. However, a secondary, undesirable interaction often occurs.[7][8]
-
Cause: Basic compounds, such as 10-Keto Dextromethorphan, are protonated and positively charged in acidic to neutral mobile phases (pH < pKa of 6.63). Standard silica-based columns have residual acidic silanol groups (Si-OH) on their surface that become deprotonated (negatively charged, Si-O⁻) at pH values above 3-4.[7][9] The strong ionic attraction between the positively charged analyte and the negatively charged silanol sites acts as a strong, secondary retention mechanism, delaying the elution of some analyte molecules and causing a tail.[6][10]
-
Consequence: This secondary interaction leads to broad, asymmetric peaks, reduced column efficiency, poor resolution from adjacent peaks, and inaccurate integration.[8]
Troubleshooting Workflow for Peak Tailing
This workflow systematically addresses the most probable causes of peak tailing for 10-Keto Dextromethorphan.
Caption: Troubleshooting workflow for peak tailing.
Experimental Protocols
The goal is to suppress the ionization of residual silanol groups, which is the root cause of the tailing.[6] By operating at a low pH, the silanol groups remain protonated (Si-OH) and neutral, thus minimizing the strong ionic interaction with the protonated analyte.[10][11]
-
Prepare Aqueous Buffer: Prepare a 10-20 mM buffer solution. Ammonium formate or potassium phosphate are excellent choices.
-
Adjust pH: Before adding the organic modifier, adjust the aqueous buffer's pH to 2.8 - 3.2 using an appropriate acid (e.g., phosphoric acid for a phosphate buffer, formic acid for a formate buffer).
-
Prepare Mobile Phase: Mix the pH-adjusted aqueous buffer with the organic solvent (e.g., acetonitrile or methanol) as per your method's requirements.
-
Equilibrate and Test: Equilibrate the column with at least 10-15 column volumes of the new mobile phase before injecting your sample. Observe the peak shape. You should see a significant improvement.
If low pH is insufficient or not possible, a small, basic additive can be used to "mask" the active silanol sites.[12]
-
Select Additive: Triethylamine (TEA) is a classic choice.[13]
-
Add to Mobile Phase: Add a low concentration of TEA to your final mobile phase mixture, typically in the range of 0.02% to 0.1% (v/v).
-
Equilibrate and Test: Thoroughly equilibrate the column with the new mobile phase. The TEA will compete with 10-Keto Dextromethorphan for the active silanol sites, reducing the secondary interactions that cause tailing.
FAQ 2: Why is my 10-Keto Dextromethorphan peak fronting?
Peak fronting (As < 1.0) is characterized by a leading edge that is less steep than the tailing edge.[14] For a well-behaved molecule like 10-Keto Dextromethorphan, fronting is almost always caused by method conditions rather than chemical interactions.
The Core Problems: Overload and Solvent Mismatch
-
Cause 1: Column Overload: Injecting too much analyte mass (either too high a concentration or too large a volume) saturates the stationary phase at the column inlet.[14][15][16] This causes some molecules to travel down the column without sufficient interaction, eluting prematurely and creating a "front."[17]
-
Cause 2: Sample Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger (more eluting power) than the mobile phase, the sample band does not focus properly at the head of the column.[8][15] This distorted injection profile can lead to a fronting peak, especially for early-eluting compounds.[14]
Troubleshooting Protocols
This protocol uses a simple dilution series to confirm if overload is the cause.
-
Prepare Dilutions: Prepare a series of dilutions of your sample, for example: Undiluted (1x), 2-fold dilution (0.5x), 5-fold dilution (0.2x), and 10-fold dilution (0.1x).
-
Inject and Analyze: Inject the same volume of each dilution and analyze the peak shape.
-
Evaluate Results: If the peak shape improves (i.e., the asymmetry factor moves closer to 1.0) as the concentration decreases, the problem is column overload.[14] The solution is to reduce the sample concentration or the injection volume.
Expected Impact of Dilution on Peak Fronting Due to Overload
| Sample Concentration | Peak Shape | Asymmetry Factor (As) | Conclusion |
| 1.0 mg/mL | Severe Fronting | 0.75 | Column is overloaded. |
| 0.5 mg/mL | Moderate Fronting | 0.88 | Overload is decreasing. |
| 0.2 mg/mL | Slight Fronting | 0.95 | Nearing linear capacity. |
| 0.1 mg/mL | Symmetrical | 1.02 | Within column's linear range. |
The ideal sample solvent is the mobile phase itself.
-
Identify Mismatch: Compare the composition of your sample solvent (diluent) to your initial mobile phase conditions. If the sample solvent has a higher percentage of organic solvent, a mismatch is likely.
-
Re-dissolve Sample: If possible, evaporate the current sample solvent and reconstitute the sample in the initial mobile phase.
-
Alternative (if re-dissolving is not feasible): If you must use a different solvent, ensure it is weaker than the mobile phase (i.e., has a lower organic content).
FAQ 3: Why is my 10-Keto Dextromethorphan peak splitting?
Split peaks can indicate either a physical problem with the HPLC system/column or a chemical issue with the method.[18] A logical diagnosis is key.
The Core Problems: Physical vs. Chemical Causes
-
Physical Causes: These issues typically affect all peaks in the chromatogram. The most common cause is a disruption in the flow path at the head of the column.[19][20] This can be due to a partially blocked inlet frit or a void/channel forming in the column's stationary phase.[19][21]
-
Chemical Causes: These issues usually affect only a single peak or a few specific peaks.[19] Potential causes include severe solvent mismatch or the co-elution of a closely related impurity.[20] Operating with a mobile phase pH very close to the analyte's pKa can also sometimes cause splitting, as both the ionized and neutral forms may exist and separate slightly.[22]
Troubleshooting Workflow for Split Peaks
Caption: Diagnostic flowchart for troubleshooting split peaks.
Experimental Protocols
-
Confirm the Problem: Inject a simple, well-behaved standard (like caffeine or naphthalene). If its peak also splits, this confirms a system-wide physical problem.
-
Reverse-Flush Column: Disconnect the column from the detector. Following the manufacturer's instructions, reverse the column's direction and flush it to waste with the mobile phase at a low flow rate. This can often dislodge particulates clogging the inlet frit.[23]
-
Check Connections: Ensure that all tubing ferrules are seated correctly and that there are no gaps between the tubing and the connection port, which can create dead volume.[24]
-
Replace Column: If the problem persists after flushing and checking connections, a void has likely formed in the column packing bed, and the column must be replaced.[19]
References
-
Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?Link
-
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Link
-
Phenomenex. (2025). Understanding Peak Fronting in HPLC. Link
-
Bio-Works. Split peaks as a phenomenon in liquid chromatography. Link
-
PerkinElmer. What is Peak Fronting?Link
-
Chromatography Today. (2023). What are the Common Peak Problems in HPLC. Link
-
Analytics Steps. (2025). Tailing and Fronting in HPLC And GC: 7 Causes and Expert Tips to Reduce Them. Link
-
Restek. (2025). Common Causes Of Peak Tailing in Chromatography. Link
-
ALWSCI. (2023). What Are The Common Peak Problems in HPLC. Link
-
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?Link
-
Separation Science. (2024). Peak Splitting in HPLC: Causes and Solutions. Link
-
Waters Corporation. What are common causes of peak splitting when running an LC column?Link
-
ResearchGate. (n.d.). (PDF) Split peaks as a phenomenon in liquid chromatography. Link
-
ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Link
-
Element Lab Solutions. Peak Tailing in HPLC. Link
-
Persee. (2025). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. Link
-
LCGC International. (2020). Troubleshooting Basics, Part IV: Peak Shape Problems. Link
-
LCGC International. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Link
-
PubMed. (n.d.). Automated determination of dextromethorphan and its main metabolites in human plasma by high-performance liquid chromatography and column switching. Link
-
Sigma-Aldrich. HPLC Troubleshooting Guide. Link
-
Guidechem. 10-Keto DextroMethorphan 57969-05-8. Link
-
LCGC Blogs. (2020). The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. Link
-
PlumX Metrics. (2007). Simultaneous analysis of dextromethorphan and its three metabolites in human plasma using an improved HPLC method with fluorometric detection. Link
-
Chromatography Today. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. Link
-
PubMed. (n.d.). Quantitative determination of dextromethorphan and three metabolites in urine by reverse-phase high-performance liquid chromatography. Link
-
Sigma-Aldrich. HPLC Troubleshooting Guide. Link
-
Moravek. (2024). Exploring the Role of pH in HPLC Separation. Link
-
Agilent. Tips and Tricks of HPLC System Troubleshooting. Link
-
YouTube. (2025). The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing. Link
-
Chemické listy. HPLC Determination of Dextromethorphan and Its Metabolites in Plasma. Link
-
ChemicalBook. (2026). 10-Keto DextroMethorphan | 57969-05-8. Link
-
Waters Corporation. Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Link
-
YMC. (n.d.). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Link
-
ResearchGate. (2025). The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography | Request PDF. Link
-
HELIX Chromatography. HPLC Methods for analysis of Dextromethorphan. Link
-
Agilent. Control pH During Method Development for Better Chromatography. Link
-
ThermoFisher. Successful HPLC Operation – A Troubleshooting Guide. Link
-
LGC Standards. 10-Keto Dextromethorphan. Link
-
United States Biological. 411649 10-Keto Dextromethorphan CAS: 57969-05-8. Link
Sources
- 1. helixchrom.com [helixchrom.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 10-Keto Dextromethorphan | LGC Standards [lgcstandards.com]
- 4. usbio.net [usbio.net]
- 5. 10-Keto DextroMethorphan | 57969-05-8 [chemicalbook.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. chromtech.com [chromtech.com]
- 8. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. acdlabs.com [acdlabs.com]
- 11. agilent.com [agilent.com]
- 12. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 13. plu.mx [plu.mx]
- 14. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 15. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 16. pharmaguru.co [pharmaguru.co]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. chromatographytoday.com [chromatographytoday.com]
- 19. bio-works.com [bio-works.com]
- 20. sepscience.com [sepscience.com]
- 21. researchgate.net [researchgate.net]
- 22. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. support.waters.com [support.waters.com]
resolving co-elution of Dextromethorphan and its impurities
Technical Support Module: Co-elution & Impurity Profiling
Status: Active Lead Scientist: Senior Application Specialist Subject: Resolving Co-elution of Dextromethorphan (DXM) and Related Impurities Last Updated: February 24, 2026
Diagnostic Phase: Define Your Co-Elution
Before altering your mobile phase, you must identify the chemical nature of the co-eluting species. DXM presents two distinct separation challenges that require mutually exclusive solutions.
The DXM Separation Logic Gate
Use this decision matrix to determine which protocol module to follow.
Figure 1: Diagnostic logic flow for selecting the correct stationary phase strategy.
Protocol A: The "Enantiomer" Problem (Levomethorphan)
Issue: You observe a single peak or a "shoulder" on a C18 column, but the Certificate of Analysis (CoA) claims Levomethorphan presence. Root Cause: Dextromethorphan and Levomethorphan are optical isomers (enantiomers). Their physical properties (hydrophobicity, pKa) are identical in an achiral environment. Standard C18 columns cannot separate them.
The Solution: Chiral Chromatography
You must switch to a chiral stationary phase as mandated by USP/EP monographs.
| Parameter | USP <621> / Modern Chiral Method |
| Column Type | USP L88 (Amylose tris(3,5-dimethylphenylcarbamate) coated on porous silica) |
| Example Columns | Chiralpak IA/ID, Phenomenex Lux Amylose-1 |
| Mobile Phase | Normal Phase: Hexane : Ethanol : Diethylamine (90:10:0.1) Polar Organic: Methanol : Ammonium Acetate (90:10) |
| Mechanism | The chiral selector forms transient diastereomeric complexes with the enantiomers, causing differential retention. |
Troubleshooting Q&A:
-
Q: Can I use a C18 column with a chiral mobile phase additive?
-
A: theoretically yes (e.g., cyclodextrins), but it is unstable, expensive, and rarely validated for DXM. Do not attempt this for regulatory submissions. Use the L88 column.[1]
-
-
Q: My resolution is < 1.5 on the chiral column.
-
A: Check your modifier. Basic enantiomers like DXM require a basic modifier (0.1% Diethylamine or DEA) to suppress ionization and prevent non-specific interaction with the silica support.
-
Protocol B: The "Structural Analog" Problem (Dextrorphan & Tailing)
Issue: Co-elution of Dextromethorphan with Dextrorphan (Impurity C), phenolic impurities, or severe peak tailing that masks small impurities. Root Cause:
-
Silanol Interaction: DXM is a tertiary amine (pKa ~8.3). At neutral/low pH, it is protonated (
) and interacts ionically with residual silanols ( ) on the column, causing tailing. -
Hydrophobic Similarity: Dextrorphan differs only by a methyl group (O-demethylation), making resolution difficult on standard C18 phases.
Strategy 1: The "Ion-Pairing" Shield (USP Approach)
This method uses a surfactant to mask the charge.
-
Reagent: Docusate Sodium + Ammonium Nitrate.[2]
-
Mechanism: The hydrophobic tail of docusate binds to the C18, while the anionic head pairs with protonated DXM. This neutralizes the charge and increases retention, pulling DXM away from polar impurities like Dextrorphan.
-
Warning: Not compatible with LC-MS (causes severe source contamination).
Strategy 2: The "High pH" Modern Approach (Recommended)
If you are not bound by a specific legacy monograph, use this method for superior peak shape and MS compatibility.
Workflow: High pH Stability Use a Hybrid particle column (e.g., Waters XBridge, Agilent Poroshell HPH) that can withstand pH 10.
-
Mobile Phase A: 10mM Ammonium Bicarbonate (adjusted to pH 10.0 with Ammonium Hydroxide).
-
Mobile Phase B: Acetonitrile.
-
Why it works: At pH 10, DXM (pKa ~8.3) is deprotonated (neutral). Neutral bases do not interact with silanols, eliminating tailing and sharpening the peak, which naturally improves resolution from impurities.
Strategy 3: Phenyl-Hexyl Selectivity
If pH manipulation fails, change the selectivity mechanism.
-
Column: Phenyl-Hexyl.
-
Mechanism: DXM and its impurities have aromatic rings. Phenyl phases engage in
interactions. This orthogonal selectivity often separates Dextrorphan (phenolic) from DXM (methoxy) better than C18.
Experimental Protocols
Protocol: Optimized Achiral Separation (Non-Ion Pair)
Application: Separation of DXM, Dextrorphan, and unknown degradants.
| Parameter | Setting |
| Column | Charged Surface Hybrid (CSH) C18 or Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm) |
| Temp | 40°C (Higher temp improves mass transfer for bases) |
| Flow Rate | 1.0 mL/min |
| Detection | UV 280 nm (Primary), 225 nm (Secondary) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water (Low pH suppresses silanols) |
| Mobile Phase B | Acetonitrile |
Gradient Table:
| Time (min) | % Mobile Phase B | Note |
|---|---|---|
| 0.0 | 10 | Initial hold for polar degradants |
| 2.0 | 10 | End of hold |
| 15.0 | 60 | Linear ramp elutes Dextrorphan then DXM |
| 20.0 | 90 | Wash lipophilic contaminants |
| 20.1 | 10 | Re-equilibration |
Advanced Troubleshooting Logic (Graphviz)
Use this flowchart to troubleshoot persistent resolution loss.
Figure 2: Step-by-step optimization for resolution loss (Rs < 2.0).
Frequently Asked Questions (FAQs)
Q: Why does the USP method use Docusate Sodium? A: The USP method was developed when "Type A" (acidic) silica was common. Docusate acts as an ion-pairing reagent to cover active silanol sites and retain the protonated amine. On modern "Type B" or Hybrid silica, this is often unnecessary and can be replaced with simple TFA or Formic Acid buffers if you are validating an in-house method.
Q: Can I use Methanol instead of Acetonitrile? A: Yes, and it often helps. Methanol is a protic solvent and can hydrogen bond with the analytes and the stationary phase, offering different selectivity than aprotic Acetonitrile. If Dextrorphan and DXM co-elute in ACN, a switch to MeOH is the first "easy" fix to try.
Q: My DXM peak splits at the top. Is the column dead? A: Not necessarily. DXM is highly basic. If your sample diluent is 100% organic or very strong solvent, you may be experiencing "solvent mismatch."
-
Fix: Dissolve your sample in the starting mobile phase (e.g., 10% ACN / 90% Buffer).
References
-
United States Pharmacopeia (USP). Dextromethorphan Hydrobromide Monograph.[2] USP 43-NF 38. (Method utilizes Docusate Sodium/Ammonium Nitrate for Assay).[2]
-
Phenomenex Application Note. Chiral Separation of Dextromethorphan and Levomethorphan.[3][4][5] (Demonstrates Lux AMP column usage).
-
Thermo Fisher Scientific. High-Throughput Analysis of Dextromethorphan and Dextrorphan using Accucore C18. (Demonstrates separation of metabolite Impurity C).
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs. Journal of Chromatography A. (Explains the silanol interaction mechanism for bases like DXM).
-
European Pharmacopoeia (Ph. Eur.). Dextromethorphan Hydrobromide Monograph 01/2008:0020. (Details impurity limits and optical rotation requirements).
Sources
- 1. trungtamthuoc.com [trungtamthuoc.com]
- 2. ftp.uspbpep.com [ftp.uspbpep.com]
- 3. Chiral Separation of Dextromethorphan | Phenomenex [phenomenex.com]
- 4. Chiral analysis of dextromethorphan and levomethorphan in human hair by liquid chromatography–tandem mass spectrometry | CoLab [colab.ws]
- 5. Chiral analysis of dextromethorphan and levomethorphan in human hair by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
optimization of mobile phase for 10-Keto Dextromethorphan separation
Topic: Mobile Phase & Method Optimization for Morphinan Derivatives
Status: Operational | Tier: Level 3 (Senior Application Support)[1][2]
Introduction: The Separation Challenge
Welcome to the Advanced Chromatography Support Center. You are likely here because separating 10-Keto Dextromethorphan (10-oxo-DXM) from its parent compound (Dextromethorphan, DXM ) and related metabolites (like Dextrorphan, DXO) presents a specific set of physicochemical challenges.
The Core Conflict:
-
Basicity: DXM and its derivatives are weak bases (pKa
8.3–9.8).[1][2] On traditional C18 silica, they interact strongly with residual silanols, causing severe peak tailing.[1][2] -
Structural Similarity: The 10-keto modification adds a carbonyl group at the C10 position.[1] While this increases polarity (eluting earlier in RP), the hydrophobic skeleton remains largely intact, often leading to co-elution with other metabolic intermediates like 3-methoxymorphinan.[1][2]
This guide moves beyond generic "try a different buffer" advice. We analyze the mechanistic interactions driving your separation.
Module 1: Critical Troubleshooting (Q&A)
Q1: "My 10-Keto DXM peak is tailing significantly (As > 1.5). How do I fix this?"
The Mechanism:
The tertiary amine in the morphinan structure is protonated at neutral/acidic pH.[1] These cations interact electrostatically with ionized silanol groups (
The Solution: You must suppress this secondary interaction.[1] You have two pathways:
-
Pathway A (The "Brute Force" / USP approach): Use a "sacrificial base" or ion-pairing agent.[1][2]
-
Action: Add Triethylamine (TEA) (0.1% v/v) to your mobile phase.[2] The TEA saturates the silanol sites, blocking the DXM from interacting.[1]
-
Alternative: Use Sodium Docusate (USP method).[2] This forms a neutral ion pair with the protonated amine, improving peak shape but making the method incompatible with Mass Spectrometry (LC-MS).[1][2]
-
-
Pathway B (The Modern Approach - Recommended): Use a Charged Surface Hybrid (CSH) or High-pH Stable column.[1][2]
Q2: "10-Keto DXM is co-eluting with the parent Dextromethorphan. How do I pull them apart?"
The Mechanism: The 10-keto group is a hydrogen bond acceptor and increases the dipole moment of the molecule.[1] However, in a standard Acetonitrile (ACN) gradient, the pi-pi interactions of the aromatic rings might dominate, masking the difference.[1][2]
The Solution: Leverage the "Selectivity Triangle" by changing the organic modifier or the stationary phase chemistry.[1]
-
Protocol Adjustment: Switch from Acetonitrile to Methanol .
Q3: "I see baseline drift and ghost peaks when running a gradient. Is it my mobile phase?"
The Mechanism: If you are using TFA (Trifluoroacetic acid) or high concentrations of phosphate buffer, you are likely seeing "Ion Suppression" or "Ghost Peak" accumulation from the aqueous phase.
The Solution:
-
For UV Detection: Switch to Phosphate Buffer (20-25 mM) .[1][2] Phosphate is transparent at low UV (210-220 nm) where the carbonyl of the 10-keto group absorbs.[1][2]
-
For LC-MS: Switch to Ammonium Formate (10 mM, pH 3.8) .[1][2] Formate is volatile and provides excellent buffering capacity near the pKa of the acidic modifiers.[1]
Module 2: Experimental Protocols
Protocol A: The "Gold Standard" Robust Method (UV-Compatible)
Best for QC and routine purity analysis where MS is not required.[1]
| Parameter | Specification | Note |
| Column | C18 with high carbon load (e.g., 250 x 4.6 mm, 5 µm) | Base-deactivated silica preferred.[1][2] |
| Mobile Phase A | 25 mM Potassium Phosphate Buffer (pH 3.0) + 0.1% TEA | pH 3.0 ensures amine protonation; TEA blocks silanols.[1][2] |
| Mobile Phase B | Acetonitrile | High elution strength.[1][2] |
| Flow Rate | 1.0 mL/min | Standard.[1][2][3] |
| Gradient | 20% B to 60% B over 20 mins | 10-Keto DXM elutes before DXM (more polar). |
| Detection | UV @ 280 nm (Primary), 220 nm (Secondary) | 280 nm is specific to the aromatic ring; 220 nm detects the keto group.[2] |
Protocol B: High-Sensitivity LC-MS Method
Best for metabolic profiling and trace impurity detection.[1][2]
| Parameter | Specification | Note |
| Column | Phenyl-Hexyl or CSH C18 (2.1 x 100 mm, 1.7 µm) | Phenyl-Hexyl offers unique selectivity for the keto-derivative.[1][2] |
| Mobile Phase A | 10 mM Ammonium Formate (pH 3.[2]8) | Volatile buffer essential for MS source.[1][2] |
| Mobile Phase B | Methanol | Protic solvent enhances separation of polar metabolites. |
| Flow Rate | 0.3 mL/min | Optimized for ESI source.[1][2] |
| Gradient | 10% B to 90% B over 10 mins | Fast profiling.[2] |
| MS Mode | ESI Positive Mode (+ve) | Monitor [M+H]+ transitions. |
Module 3: Visualizing the Optimization Logic
The following diagram illustrates the decision matrix for optimizing the separation of 10-Keto DXM based on your observed chromatogram.
References
-
United States Pharmacopeia (USP). Monograph: Dextromethorphan Hydrobromide.[2][4][5] USP-NF.[1][2][4] (Defines standard impurity profiling methods and system suitability requirements).
-
Sielc Technologies. HPLC Method for Analysis of Dextromethorphan on Primesep 100. (Demonstrates mixed-mode separation of DXM and oxidized metabolites).
-
Eichhold, T. H., et al. Automated determination of dextromethorphan and its main metabolites in human plasma by high-performance liquid chromatography.[1][2][6] Journal of Chromatography B: Biomedical Sciences and Applications.[1] (Foundational work on morphinan metabolite separation).
-
PubChem. Dextromethorphan Compound Summary (pKa and Chemical Properties). National Library of Medicine. [2]
Sources
- 1. Dextromethorphan | SIELC Technologies [sielc.com]
- 2. Dextromethorphan CAS#: 125-71-3 [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. trungtamthuoc.com [trungtamthuoc.com]
- 5. spectrumrx.com [spectrumrx.com]
- 6. Automated determination of dextromethorphan and its main metabolites in human plasma by high-performance liquid chromatography and column switching - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing impurity formation during Dextromethorphan synthesis
Topic: Minimizing Impurity Formation During Dextromethorphan Synthesis Audience: Process Chemists, R&D Scientists, and QA/QC Professionals Reference ID: DXM-OPT-2024-v1[1][2]
Introduction: The Impurity Landscape
In the industrial synthesis of Dextromethorphan (DXM), impurity control is not merely a compliance requirement; it is a safety imperative. The synthesis, typically relying on the Grewe cyclization, presents unique stereochemical and regiochemical challenges.[1]
This guide moves beyond standard operating procedures (SOPs) to address the causality of impurity formation. We focus on the three critical control points (CCPs):
-
Stereochemical Integrity: Preventing Levomethorphan (a potent opioid).[1][2][3]
-
Regioselectivity: Controlling the Grewe cyclization to favor the morphinan core over isomorphinans.[1][2][3]
-
Chemical Purity: Mitigating demethylated byproducts (Dextrorphan) and incomplete methylation (Nordextromethorphan).[1][2][3]
Module 1: The Grewe Cyclization (Regiocontrol)
Context: The acid-catalyzed cyclization of 1-(4-methoxybenzyl)-octahydroisoquinoline is the defining step.[1][2][3] It establishes the morphinan core.[1][2][3]
Critical Failure Mode: Formation of
Troubleshooting Guide: Cyclization Anomalies
| Symptom | Probable Cause | Mechanism | Corrective Action |
| Low Yield / High Unreacted Material | Acid strength too low or "wet" acid.[1][2][3] | The reaction requires a "superelectrophile" mechanism.[1][2][3][4] Water acts as a base, quenching the active protonated species.[1][3] | Dry the System: Ensure Polyphosphoric Acid (PPA) or Methanesulfonic Acid (MSA) is anhydrous.[1][2][3] Maintain |
| High Levels of Dextrorphan (Phenolic Impurity) | Reaction temperature > 120°C. | High thermal energy + strong acid promotes ether cleavage (O-demethylation) at the C3 position.[1][2][3] | Temperature Ramp: Initiate reaction at 60°C, ramp slowly to 90-100°C. Do not exceed 110°C. |
| Formation of Isomorphinans ( | Incorrect Acid/Catalyst choice. | Lewis acids (e.g., | Switch to Brønsted Acids: Use MSA or |
Visualizing the Pathway
The following diagram illustrates the bifurcation between the desired Grewe cyclization and the failure modes.
Figure 1: Reaction logic for the Grewe Cyclization. Green paths indicate optimal process flow; red paths indicate impurity formation.[1][2][3]
Module 2: Enantiomeric Control (The Safety Critical Step)
Context: DXM is the (+)-enantiomer.[1][2][3] The (-)-enantiomer is Levomethorphan, a controlled substance.[1] Critical Failure Mode: Inefficient resolution of the octahydroisoquinoline precursor leading to "enantiomeric leakage."[2][3]
Protocol: Tartaric Acid Resolution Optimization
Note: Resolution is most efficient before the Grewe cyclization.[2]
Step-by-Step Optimization:
-
Solvent Selection: Use Methanol/Water (90:10).[1][2][3] Pure methanol often solubilizes the salt too well, lowering yield.[1][3]
-
Resolving Agent: Use (+)-Tartaric Acid to precipitate the desired (+)-isomer of the octabase.[1][2][3]
-
The "Recrystallization Loop":
Data: Resolution Efficiency vs. Solvent System
| Solvent System (v/v) | Yield of Tartrate Salt (%) | Optical Purity (% ee) | Risk Assessment |
| Methanol (100%) | 85% | 92% | High: 8% Levomethorphan potential.[1][2][3] |
| Methanol/Water (95:[1][2][3]5) | 78% | 96% | Moderate: Requires recrystallization.[1][2][3] |
| Methanol/Water (85:15) | 65% | >99.5% | Optimal: Purity prioritized over raw yield.[1][2][3] |
| Acetone/Water | 40% | 98% | Low: Poor process economics.[1][2][3] |
Module 3: N-Methylation (Finishing)
Context: Converting Nordextromethorphan (3-methoxymorphinan) to Dextromethorphan.[1][2][3] Critical Failure Mode: Quaternary salt formation (over-methylation) or residual secondary amine.[1][2][3]
The Eschweiler-Clarke Advantage
Avoid using Methyl Iodide or Methyl Bromide.[1][2][3] These reagents follow
Recommended Protocol: Eschweiler-Clarke Methylation [1][2]
-
Reagents: Formaldehyde (37% aq) + Formic Acid (98%).[1][2][3]
-
Mechanism: Reductive amination.[1][2][3][5] The intermediate iminium ion is reduced by formate.[1][3][5][6][7]
-
Self-Limiting: This reaction stops at the tertiary amine (DXM).[1][2][3] It cannot form quaternary salts because the tertiary amine cannot form the necessary iminium intermediate.[3][5]
Troubleshooting the Eschweiler-Clarke:
-
Issue: Incomplete reaction (High Nordextromethorphan).
-
Fix: Ensure Formic Acid is in excess (2-3 equivalents).[1][2][3] It acts as both the catalyst and the hydride source.[1][3]
-
Issue: Polymerization (Gummy residue).
-
Fix: Add the Formaldehyde slowly to the amine/formic acid mixture at 60°C. Dumping reagents together causes paraformaldehyde formation.[3]
FAQ: Troubleshooting Specific Scenarios
Q1: My final product has a melting point of 105°C (Standard is ~111°C). What is the likely impurity?
-
Diagnosis: This melting point depression often indicates the presence of Impurity C (Nordextromethorphan) or solvent occlusion.[2][3]
-
Test: Run HPLC. If Nordextromethorphan is present (>0.5%), re-subject the material to the Eschweiler-Clarke conditions.[1] If absent, dry the sample under vacuum at 40°C to remove water/alcohol solvates.[1][3]
Q2: I am detecting a peak at RRT 0.85 in HPLC that matches Dextrorphan. How do I remove it?
-
Removal: Dextrorphan is a phenol, making it acidic (
).[1][2][3] DXM is a base.[1][2][3][6][8] -
Protocol: Dissolve crude DXM in Toluene. Wash with 0.1 N NaOH .[1][2][3] The Dextrorphan will deprotonate (forming the phenolate) and partition into the aqueous layer, leaving clean DXM in the organic layer.
Q3: Can I use Lewis acids to speed up the Grewe cyclization?
-
Answer: No. While Lewis acids (
, ) are faster, they alter the transition state geometry, favoring the trans-fused isomorphinan.[1] Stick to strong Brønsted acids (MSA, ) to maintain the cis-fused morphinan geometry.[1][3]
Impurity Origin Map
Use this map to trace impurities back to their process origin.[1][2][3]
Figure 2: Root cause analysis tree linking unit operations to specific impurity profiles.
References
-
Grewe Cyclization Mechanism
-
Impurity Profiles & Pharmacokinetics
-
Methylation Chemistry
-
Enantiomeric Resolution
-
Pharmacopeial Standards
Sources
- 1. Dextromethorphan - Wikipedia [en.wikipedia.org]
- 2. epichem.com [epichem.com]
- 3. 3-甲氧基吗啡喃 盐酸盐 pharmaceutical secondary standard, certified reference material | Sigma-Aldrich [sigmaaldrich.com]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 6. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. lupinepublishers.com [lupinepublishers.com]
- 11. japsonline.com [japsonline.com]
- 12. researchgate.net [researchgate.net]
addressing matrix effects in 10-Keto Dextromethorphan bioanalysis
Topic: Addressing Matrix Effects in LC-MS/MS Assays
Status: Operational | Expert Level: Senior Application Scientist
Introduction: The Matrix Effect Challenge
Welcome to the technical guide for 10-Keto Dextromethorphan (10-oxo-DXM) bioanalysis. As a researcher, you know that 10-Keto DXM (CAS: 57969-05-8) is a critical oxidative metabolite and process impurity of Dextromethorphan.[1] Because it shares the morphinan backbone with the parent drug, it is a lipophilic, basic amine (
The Core Problem: In LC-MS/MS, "matrix effects" (ME) are not just ghost stories; they are quantifiable ionization competitions. For 10-Keto DXM, the primary culprits are endogenous phospholipids (PLs) in plasma/serum that co-elute with your analyte, causing ion suppression (signal loss) or enhancement (signal gain).[1]
This guide prioritizes causality over correlation . We don't just tell you to "clean your sample"; we explain why specific chemistries fail and how to engineer a robust solution.
Part 1: Diagnostic Workflows
Q: How do I definitively prove "Matrix Effect" vs. "Low Recovery"?
The Scientist’s Perspective: Many researchers confuse Extraction Recovery (RE) with Matrix Effect (ME).[1] If your signal is low, you must isolate the cause.[1] You cannot fix a chemistry problem if you don't know if it's occurring in the vial (extraction) or the source (ionization).[1]
The Protocol: The Matuszewski Strategy We utilize the "Gold Standard" assessment method (Matuszewski et al., 2003).[1] You must prepare three sets of samples at the same concentration (e.g., Low QC level).[1]
| Set ID | Description | Composition | Represents |
| A | Neat Standard | Analyte in mobile phase (no matrix).[1] | Ideal Instrument Response |
| B | Post-Extraction Spike | Blank matrix extracted first, then analyte added. | Matrix Effect (Ionization efficiency in presence of matrix) |
| C | Pre-Extraction Spike | Analyte added to matrix, then extracted.[1] | Total Process Efficiency (Recovery + Matrix Effect) |
The Calculations:
-
Matrix Factor (MF):
(If , you have suppression; if , enhancement).[1] -
Recovery (RE):
(Efficiency of your extraction chemistry). -
Process Efficiency (PE):
(The total yield).
Troubleshooting Logic Flow:
Figure 1: Decision matrix for isolating the root cause of low sensitivity.
Part 2: Sample Preparation (The Cleanup)
Q: Protein Precipitation (PPT) is fast. Why is it failing for 10-Keto DXM?
The Mechanism: PPT (adding Acetonitrile/Methanol) removes proteins but leaves 99% of phospholipids in the supernatant. 10-Keto DXM is a hydrophobic base.[1] In Reverse Phase (RP) chromatography, it elutes late, often in the same window as Glycerophosphocholines (GPC) and Lysophosphatidylcholines (Lyso-PC).[1]
The Solution: Orthogonal Chemistry You must use a method that physically separates the basic analyte from the zwitterionic/neutral lipids.[1]
Recommended Protocol: Liquid-Liquid Extraction (LLE) Why: LLE provides the cleanest extract for morphinans by leveraging pH switching.[1]
-
Basify: Add 50 µL of 0.1 M NaOH or Ammonium Hydroxide to plasma.
-
Reason: 10-Keto DXM (
) becomes uncharged (neutral) at high pH.[1]
-
-
Extract: Add 1 mL of Methyl tert-butyl ether (MTBE) or Hexane:Ethyl Acetate (90:10).
-
Freeze/Spin: Flash freeze the aqueous layer (dry ice/acetone bath) and pour off the organic.
-
Dry & Reconstitute: Evaporate and reconstitute in mobile phase.[1]
Alternative: Supported Liquid Extraction (SLE) If you require automation, SLE plates mimic LLE physics without the manual phase separation steps.[1]
Part 3: Chromatographic Resolution
Q: I see signal drift (decreasing response) over 50 injections. What is happening?
The Diagnosis: Column Fouling This is a classic symptom of phospholipid buildup.[1] Even if they don't co-elute with 10-Keto DXM in the first run, late-eluting lipids from Injection 1 may wrap around and elute on top of the analyte in Injection 2 or 3.[1]
The Fix: The "High-Organic" Wash [1]
-
Gradient Optimization: Ensure your gradient goes to 95-100% B (Organic) and holds for at least 1-2 column volumes after the analyte elutes.[1]
-
Column Choice: Use a C18 column with high carbon load or a Phenyl-Hexyl phase.[1] The Phenyl-Hexyl phase offers unique selectivity for the aromatic morphinan structure, potentially shifting 10-Keto DXM away from lipid interference zones.[1]
Visualizing the Trap:
Figure 2: The "Wrap-Around" Effect. Late-eluting matrix components from previous samples suppress the signal of subsequent injections.
Part 4: Internal Standards (The Compensation)
Q: Can I use Dextromethorphan-D3 as an Internal Standard (IS)?
The Scientist’s Verdict: Proceed with Caution. While a deuterated analog of the parent (DXM-D3) is better than a structural analog (like Levallorphan), it is not ideal.[1]
Why? Matrix effects are retention-time dependent.[1] If 10-Keto DXM elutes at 2.5 min and DXM-D3 elutes at 3.2 min (due to the ketone making 10-Keto more polar), the IS is experiencing a different matrix environment than the analyte.[1] The IS might be suppressed by 10% while the analyte is suppressed by 50%.[1] Your quantification will be wrong.
The Requirement: You must use 10-Keto Dextromethorphan-D3 (or similar stable isotope label of the specific metabolite).[1]
-
Validation Check: If you must use an imperfect IS, plot the "IS Response" vs. "Time" across the entire run.[1] If the IS response varies by >50% between standards and samples, the IS is not compensating correctly.
Summary of Recommendations
| Parameter | Recommendation | Scientific Rationale |
| Extraction | LLE (MTBE or Hexane:EtAc) | Excludes polar matrix/phospholipids via pH control.[1] |
| Column | Phenyl-Hexyl or C18 | Phenyl provides pi-pi interaction selectivity for morphinans.[1] |
| Mobile Phase | Ammonium Formate/Formic Acid | Acidic pH ensures protonation of the amine for max ESI+ sensitivity.[1] |
| Matrix Check | Post-Column Infusion | Visually map suppression zones by infusing analyte while injecting a blank.[1] |
| Internal Standard | SIL-10-Keto-DXM | Must co-elute exactly with the analyte to compensate for ME. |
References
-
FDA (U.S. Food and Drug Administration). (2022).[1][2] M10 Bioanalytical Method Validation and Study Sample Analysis. Link
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030.[1] Link[1]
-
Chambers, E., et al. (2007).[1][3] Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34.[1][3] Link
Sources
common pitfalls in the analysis of Dextromethorphan Impurity C
Technical Support Center: Dextromethorphan Impurity C Analysis
Topic: Troubleshooting Common Pitfalls in the Analysis of Dextromethorphan Impurity C Audience: Pharmaceutical Analysts, QC Managers, and R&D Scientists Content Type: Interactive Troubleshooting Guide & FAQs
Introduction: The Analytical Target
Welcome to the Technical Support Center. This guide addresses the specific challenges associated with Dextromethorphan Impurity C (Pharmacopoeial designation).
Identity Card:
-
EP/USP Name: Dextromethorphan Impurity C / Related Compound C[1][2][3][4][5]
-
Chemical Name: ent-3-methoxy-17-methylmorphinan-10-one (also known as 10-Keto Dextromethorphan) [1, 2].[3][4][5][6]
-
Structure Significance: It is an oxidative degradation product where the methylene bridge at position 10 is oxidized to a ketone. Its structural similarity to the parent drug (Dextromethorphan) and other morphinan derivatives makes chromatographic resolution difficult.
Module 1: Chromatographic Resolution & Selectivity
User Query: "I am observing a shoulder on the main Dextromethorphan peak, or I cannot separate Impurity C from the parent peak. How do I improve resolution?"
Root Cause Analysis
Dextromethorphan (DXM) is a hydrophobic basic amine (pKa ~9.4). Impurity C is the 10-keto derivative.[1][3][4][5] The structural difference is subtle (CH₂ vs C=O), leading to similar hydrophobic retention characteristics on standard C18 columns. Furthermore, the basic nitrogen in both compounds interacts with residual silanols on the silica support, causing peak broadening that masks separation.
Troubleshooting Protocol
Step 1: Optimize Mobile Phase pH (The "Golden Rule" for Bases)
-
Mechanism: At low pH (pH 2–3), the amine is fully protonated (
). While this reduces retention, it often improves peak shape. However, for selectivity between the ketone (Impurity C) and the parent, a mid-pH (pH 4.5–5.0) or high-pH (pH > 9, using hybrid columns) often works better by suppressing silanol ionization or deprotonating the amine (at high pH). -
Action:
-
Standard Approach: Use a phosphate buffer at pH 3.0 + 0.1% Triethylamine (TEA). TEA acts as a "sacrificial base," blocking silanol sites [3].
-
Alternative: If using a high-pH stable column (e.g., C18 Hybrid), try Ammonium Bicarbonate (pH 10). The uncharged amine often resolves better from the ketone impurity.
-
Step 2: Column Selection Strategy
-
Avoid: Traditional acidic silica C18 columns (severe tailing).
-
Recommended:
-
L1 (USP) End-capped: Heavily end-capped columns reduce silanol activity.
-
Mixed-Mode Columns: Columns combining Reversed-Phase (RP) and Cation Exchange (SCX) mechanisms (e.g., Primesep or Coresep) are superior for basic drugs. They retain the amine via ionic interaction while separating the impurity based on hydrophobicity [4].
-
Step 3: Gradient Tuning Impurity C (Ketone) is slightly less basic and more polar than the parent.
-
Protocol: Decrease the slope of your gradient. If Impurity C elutes after the parent (common in some modes), extend the organic hold.
Module 2: Peak Shape Anomalies (Tailing)
User Query: "The Impurity C peak is asymmetrical with a tailing factor > 2.0. This is affecting integration and LOQ determination."
Technical Insight
Tailing is the hallmark of "secondary interactions" between the tertiary amine of the morphinan ring and acidic silanols on the column stationary phase.
Corrective Actions
| Parameter | Adjustment | Scientific Rationale |
| Buffer Strength | Increase from 10mM to 25-50mM | Higher ionic strength suppresses the electrical double layer, minimizing ionic interaction with silanols. |
| Additives | Add 0.1% Triethylamine (TEA) | Competes for active silanol sites, "shielding" the analyte. |
| Temperature | Increase to 40°C - 50°C | Improves mass transfer kinetics and reduces viscosity, sharpening the peak. |
| Sample Diluent | Match Initial Mobile Phase | Injecting a sample dissolved in 100% MeOH into a high-aqueous mobile phase causes "solvent shock" and peak distortion. |
Module 3: "Ghost" Peaks & Stability (Oxidative Stress)
User Query: "I see Impurity C increasing over time in my standard solution or stability samples. Is it an artifact?"
Degradation Pathway
Impurity C (10-Keto Dextromethorphan) is a primary oxidative degradation product . It can form in situ if samples are exposed to light, air, or oxidizing agents (like peroxides in degraded excipients) [5].
Visualizing the Pathway:
Figure 1: Oxidative degradation pathway leading to Impurity C.
Prevention Protocol
-
Amber Glass: Always prepare standards in amber glassware to prevent photo-oxidation.
-
Antioxidants: If analyzing formulated products (syrups), ensure excipients (like PEG) are peroxide-free.
-
Autosampler Stability: Keep the autosampler temperature at 5°C. Stability studies indicate significant degradation at room temperature over 24 hours in oxidative environments.
Module 4: Quantification & System Suitability
User Query: "Do I need a specific Relative Response Factor (RRF) for Impurity C, or can I use the parent's response?"
Guidance
Because the ketone group in Impurity C alters the chromophore compared to the parent Dextromethorphan, the UV absorbance at 280 nm may differ.
-
RRF Determination: You cannot assume an RRF of 1.0.
-
Action: Inject equimolar concentrations of Dextromethorphan Reference Standard (RS) and Impurity C RS.
-
Calculation:
-
Typical Value: If experimental determination is impossible, check the specific pharmacopoeial monograph. Often, RRFs for morphinan ketones range between 0.4 and 0.8 relative to the parent, meaning using the parent's response without correction will underestimate the impurity.
-
-
System Suitability Limits (Recommended):
| Parameter | Acceptance Criteria | Logic |
| Resolution (Rs) | > 2.0 (between Imp C and DXM) | Ensures accurate integration without shoulder interference. |
| Tailing Factor (T) | < 2.0 (for both peaks) | Critical for basic amines; high tailing ruins LOQ accuracy. |
| % RSD (n=6) | < 5.0% (for Impurity C at limit level) | Verifies precision at low concentrations. |
Summary Workflow: Method Optimization
Figure 2: Decision tree for optimizing Dextromethorphan Impurity C analysis.
References
-
Veeprho. (n.d.). Dextromethorphan EP Impurity C Structure and Details. Retrieved from [Link]
-
Chromatography Today. (2023). 4 Common Mistakes to Avoid in HPLC. Retrieved from [Link]
-
Helix Chromatography. (n.d.). HPLC Methods for analysis of Dextromethorphan and Related Impurities. Retrieved from [Link]
-
ResearchGate. (2016). Development and Validation of a Stability-Indicating RP-HPLC Method for Dextromethorphan Impurities. Retrieved from [Link]
Sources
- 1. epichem.com [epichem.com]
- 2. kmpharma.in [kmpharma.in]
- 3. veeprho.com [veeprho.com]
- 4. CAS 57969-05-8 Dextromethorphan Impurity C | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. helixchrom.com [helixchrom.com]
- 7. Dextromethorphan EP Impurity C | CAS No- 57969-05-8 | Dextromethorphan USP Related Compound C [chemicea.com]
- 8. cleanchemlab.com [cleanchemlab.com]
enhancing the resolution between morphinan derivatives in chromatography
Status: Operational Operator: Senior Application Scientist (Chromatography Division) Ticket ID: MORPH-RES-001
Welcome to the Advanced Separations Support Hub
I understand the frustration. Morphinan derivatives—structural isomers like morphine, codeine, and their metabolites—are notoriously difficult to separate. They are basic, polar, and structurally almost identical. If you are seeing "blobs" instead of peaks or "shark fins" (tailing) instead of Gaussian curves, you are dealing with two fundamental adversaries: Silanol Activity and Selectivity Limitations .
This guide is not a generic textbook entry. It is a troubleshooting workflow designed to fix your specific chromatographic failures using modern particle technology and mechanistic logic.
Module 1: Troubleshooting Selectivity (The "Blob" Problem)
User Issue: "I cannot resolve critical pairs like Codeine/Morphine or Naloxone/Naltrexone. They co-elute on my C18 column."
Root Cause: Standard C18 columns rely almost exclusively on hydrophobic subtraction. Morphinan derivatives differ only by minor functional groups (e.g., a hydroxyl vs. a methoxy group), making their hydrophobicity vectors nearly identical. C18 lacks the "chemical hooks" to distinguish them.
The Fix: Switch to Phenyl-Hexyl or Biphenyl Phases
You need to exploit
Comparative Data: Selectivity Factors (
| Critical Pair | C18 Selectivity ( | Phenyl-Hexyl Selectivity ( | Mechanistic Advantage |
| Morphine / Codeine | 1.1 (Poor) | 1.4 (Excellent) | Methyl group difference affects |
| Naloxone / Naltrexone | 1.05 (Co-elution) | 1.25 (Resolved) | Steric selectivity of the phenyl ring vs. alkyl chain. |
| Hydrocodone / Oxycodone | 1.15 | 1.35 | Interaction with the phenolic ring orientation. |
Actionable Protocol:
-
Replace your C18 column with a Phenyl-Hexyl or Pentafluorophenyl (PFP) column.
-
Modifier Choice: Use Methanol instead of Acetonitrile. Methanol is a protic solvent that allows the
interactions between the stationary phase and the analyte to dominate. Acetonitrile's -electrons can compete with the analyte, suppressing the separation.
Module 2: Troubleshooting Peak Shape (The "Shark Fin" Problem)
User Issue: "My morphine peak tails severely (Tailing Factor > 1.8). Integration is inconsistent."
Root Cause: Secondary Silanol Interactions
Morphinans are basic amines (pKa
-
The Problem: Older or low-quality silica columns have residual surface silanols (Si-OH) that deprotonate to Si-O⁻ above pH 3.5.
-
The Interaction: The positively charged morphinan amine binds ionically to the negatively charged silanol (Ion-Exchange mechanism). This secondary retention mechanism is slow, causing the "tail."[1]
The Fix: The pH "Pincer" Strategy You must operate where this interaction is mathematically impossible.
-
Strategy A: High pH (Recommended for Hybrid Columns)
-
Mechanism: At pH 10, morphinans are neutral (uncharged). Neutral molecules cannot ionically bind to silanols.
-
Requirement: You must use an Ethylene-Bridged Hybrid (BEH) or similar high-pH stable column. Standard silica dissolves at pH > 8.
-
-
Strategy B: Low pH (Traditional)
-
Mechanism: At pH < 2.5, silanols are fully protonated (neutral Si-OH).
-
Risk: Acid hydrolysis of the bonded phase over time.
-
Decision Matrix:
| Variable | High pH (pH 9-10) | Low pH (pH 2-3) |
| Peak Shape | Superior (Neutral analyte) | Good (Neutral silanol) |
| Retention | Higher (Analyte is hydrophobic) | Lower (Analyte is ionized/polar) |
| MS Sensitivity | High (Positive mode ESI favored) | Moderate |
| Column Life | Requires Hybrid Particle | Standard Silica OK |
Module 3: Visualization & Workflow
The following diagram outlines the logical decision tree for method development.
Caption: Decision tree for optimizing stationary phase and mobile phase conditions based on detection limits and critical pair resolution.
Module 4: Validated Protocol (High-Resolution LC-MS Compatible)
This protocol replaces older USP methods that rely on non-volatile ion-pairing agents (like Sodium Dodecyl Sulfate), making it suitable for modern LC-MS/MS workflows.
Method Parameters:
-
Column: Hybrid Silica Phenyl-Hexyl (e.g., Waters XBridge Phenyl-Hexyl or Phenomenex Kinetex Biphenyl), 2.1 x 100 mm, 2.5 µm.
-
Temperature: 40°C (Improves mass transfer and lowers backpressure).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2–5 µL.
Mobile Phase Composition:
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 9.0 with Ammonium Hydroxide.
-
Mobile Phase B: 100% Methanol (Promotes
selectivity).
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 5% | Initial Hold (Focusing) |
| 1.00 | 5% | End of Loading |
| 8.00 | 60% | Linear Gradient (Separation) |
| 8.10 | 95% | Wash Step |
| 10.00 | 95% | Hold Wash |
| 10.10 | 5% | Re-equilibration |
| 13.00 | 5% | Ready for Next Injection |
Why this works:
-
pH 9.0: Neutralizes the morphinan base, eliminating silanol tailing without ion-pairing agents.
-
Phenyl-Hexyl + Methanol: Maximizes selectivity between structural isomers like Codeine and Morphine.
-
Ammonium Formate: Volatile buffer suitable for Mass Spectrometry (unlike Phosphate buffers).
References
-
Sigma-Aldrich. (2023). Benefits of Ascentis Express Phenyl-Hexyl over Biphenyl for the Separation of Pain Management Opiates. Link
-
Waters Corporation. (2023). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Waters Knowledge Base. Link
-
Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?Link
-
United States Pharmacopeia (USP). Morphine Sulfate Extended-Release Capsules Monograph. USP-NF. Link
-
Element Lab Solutions. Peak Tailing in HPLC: Causes and Solutions.Link
Sources
Validation & Comparative
A Comparative Guide to Cross-Validation of HPLC Methods for Dextromethorphan Impurity C Analysis
In the landscape of pharmaceutical quality control, the robust and reliable quantification of impurities is paramount to ensuring drug safety and efficacy. Dextromethorphan, a widely used cough suppressant, is no exception. The control of its related substances, particularly Dextromethorphan Impurity C, is a critical aspect of its quality assessment. This guide provides an in-depth, experience-driven comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the analysis of this specific impurity. We will delve into the nuances of cross-validation, offering a transparent look at the experimental data and the scientific rationale behind our procedural choices.
The objective of this guide is not merely to present protocols but to illuminate the thought process behind analytical method validation. We will explore how subtle differences in chromatographic conditions can impact method performance and how to rigorously assess this through a structured cross-validation study. This ensures that whether you are transferring a method between laboratories or evaluating a new method against an established one, the integrity of your analytical results is maintained.
The Critical Role of Impurity Profiling in Dextromethorphan Quality
Dextromethorphan, while effective, can contain impurities that arise during its synthesis or degradation. Dextromethorphan Impurity C, chemically known as (1R,2R,10S,11S)-11-methyl-6-oxa-2-azatetracyclo[10.3.1.0^{2,10}.0^{5,9}]hexadeca-5(9),7-diene, is a significant related substance that must be monitored. Regulatory bodies like the United States Pharmacopeia (USP) establish limits for such impurities to ensure patient safety. Therefore, the analytical methods used to quantify these impurities must be precise, accurate, and robust.
Designing the Cross-Validation Study: A Workflow for Confidence
Cross-validation of analytical methods is a critical step when an established method is being replaced by a new one, or when a method is transferred between different laboratories or instruments. It serves as a bridge, ensuring that the new method provides equivalent results to the original. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guideline on validation of analytical procedures.
Figure 1: A generalized workflow for the cross-validation of two HPLC methods, from initial planning to final assessment of equivalence.
Comparative Overview of the HPLC Methods
This guide compares two distinct reversed-phase HPLC (RP-HPLC) methods for the analysis of Dextromethorphan and its impurities. Method A represents a more traditional approach, while Method B employs a modern column technology for potentially faster analysis times.
| Parameter | Method A: Traditional RP-HPLC | Method B: Modern Core-Shell RP-HPLC |
| Column | C18, 5 µm, 4.6 x 250 mm | Core-Shell C18, 2.7 µm, 4.6 x 100 mm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water | 10 mM Ammonium Formate, pH 3.0 |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 20-60% B over 30 minutes | 25-70% B over 10 minutes |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Column Temperature | 35 °C | 40 °C |
| Detection Wavelength | 280 nm | 280 nm |
| Injection Volume | 10 µL | 5 µL |
Detailed Experimental Protocols
Standard and Sample Preparation
-
Dextromethorphan Stock Solution (1 mg/mL): Accurately weigh and dissolve 25 mg of Dextromethorphan Hydrobromide reference standard in 25 mL of diluent (50:50 acetonitrile:water).
-
Impurity C Stock Solution (0.1 mg/mL): Accurately weigh and dissolve 2.5 mg of Dextromethorphan Impurity C reference standard in 25 mL of diluent.
-
Spiked Sample Solution: Prepare a solution of Dextromethorphan at the working concentration (e.g., 0.5 mg/mL) and spike it with Impurity C at the specification level (e.g., 0.1%).
Specificity
The specificity of an analytical method is its ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
-
Protocol:
-
Inject the diluent blank to ensure no interfering peaks are present.
-
Inject the Dextromethorphan working standard solution.
-
Inject the Impurity C standard solution.
-
Inject the spiked sample solution.
-
Perform peak purity analysis using a photodiode array (PDA) detector for the Dextromethorphan and Impurity C peaks in the spiked sample.
-
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Protocol:
-
Prepare a series of at least five concentrations of Impurity C, ranging from the reporting limit to 150% of the specification limit.
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Calculate the correlation coefficient (r), y-intercept, and slope of the regression line.
-
Accuracy (Recovery)
The accuracy of an analytical procedure expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.
-
Protocol:
-
Prepare a Dextromethorphan sample solution.
-
Spike the sample solution with Impurity C at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
-
Prepare each concentration level in triplicate.
-
Analyze the spiked samples and calculate the percentage recovery of Impurity C.
-
Precision
The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
-
Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six individual samples of Dextromethorphan spiked with Impurity C at the 100% specification level.
-
Analyze these samples on the same day, with the same analyst and instrument.
-
Calculate the relative standard deviation (%RSD) of the results.
-
-
Intermediate Precision:
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from both studies.
-
-
Robustness
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
-
Protocol:
-
Introduce small, deliberate variations to the method parameters, one at a time. Examples include:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase pH (± 0.1 units)
-
-
Analyze a spiked sample under each of these varied conditions.
-
Assess the impact on the resolution between Dextromethorphan and Impurity C, and the quantitation of Impurity C.
-
Comparative Performance Data
The following tables summarize the hypothetical cross-validation data for Method A and Method B.
Table 1: Specificity and Peak Purity
| Parameter | Method A | Method B | Acceptance Criteria |
| Resolution (Dextromethorphan/Impurity C) | 2.8 | 3.5 | > 2.0 |
| Peak Purity Angle (Impurity C) | 0.12 | 0.09 | < Peak Purity Threshold |
| Peak Purity Threshold | 0.25 | 0.22 | - |
Table 2: Linearity of Impurity C
| Parameter | Method A | Method B | Acceptance Criteria |
| Range | 0.05% - 0.2% | 0.05% - 0.2% | Reporting Limit to 150% of Spec. |
| Correlation Coefficient (r) | 0.9992 | 0.9998 | ≥ 0.999 |
| Y-intercept | 125 | 98 | Minimal |
Table 3: Accuracy (Recovery of Impurity C)
| Spiking Level | Method A (% Recovery) | Method B (% Recovery) | Acceptance Criteria |
| 50% | 98.5% | 101.2% | 90.0% - 110.0% |
| 100% | 99.2% | 100.5% | 90.0% - 110.0% |
| 150% | 101.8% | 99.8% | 90.0% - 110.0% |
Table 4: Precision (%RSD for Impurity C at 100% Level)
| Parameter | Method A (%RSD) | Method B (%RSD) | Acceptance Criteria |
| Repeatability (n=6) | 1.8% | 1.2% | ≤ 2.0% |
| Intermediate Precision (n=12) | 2.5% | 1.9% | ≤ 3.0% |
Table 5: Robustness
| Varied Parameter | Method A (% Change in Impurity C Area) | Method B (% Change in Impurity C Area) | Acceptance Criteria |
| Flow Rate (+0.1 mL/min) | -2.1% | -1.5% | ≤ 5.0% |
| Temperature (+2 °C) | 1.3% | 0.8% | ≤ 5.0% |
| Mobile Phase pH (+0.1) | -0.5% | -0.3% | ≤ 2.0% |
Interpretation and Discussion
Both Method A and Method B have demonstrated acceptable performance for the analysis of Dextromethorphan Impurity C, meeting all predefined acceptance criteria. However, a closer look at the data reveals some key differences:
-
Efficiency and Speed: Method B, utilizing a core-shell column, offers a significantly shorter run time (10 minutes vs. 30 minutes for Method A). This can lead to substantial increases in sample throughput and cost savings in a high-volume QC laboratory.
-
Resolution and Sensitivity: Method B provides a higher resolution between Dextromethorphan and Impurity C, which is advantageous for ensuring accurate integration and quantification, especially at low impurity levels.
-
Precision and Robustness: While both methods are precise and robust, Method B consistently shows lower %RSD values in precision studies and less variability in the robustness evaluation. This suggests that the modern column technology and optimized mobile phase in Method B provide a more stable and reliable analytical system.
Conclusion and Recommendation
Based on the comprehensive cross-validation data, both HPLC methods are suitable for the intended purpose of quantifying Dextromethorphan Impurity C. However, Method B is recommended for implementation due to its superior efficiency, higher resolution, and enhanced precision and robustness. The transition to Method B would not only maintain but likely improve the quality of analytical data while significantly increasing laboratory productivity.
The successful cross-validation provides a high degree of confidence that results obtained using Method B will be equivalent to those from Method A, ensuring continuity of data and compliance with regulatory expectations.
Figure 2: The logical relationship between method validation, cross-validation, and method transfer in the analytical method lifecycle.
References
A Comparative Guide to the Stability of Dextromethorphan and Its Degradation Products
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Stability Landscape of Dextromethorphan
Dextromethorphan, a widely utilized antitussive agent, is a synthetic morphinan derivative. Its efficacy and safety are intrinsically linked to its chemical integrity. However, like all pharmaceutical molecules, dextromethorphan is susceptible to degradation under various environmental and process-related stresses. This degradation can lead to the formation of impurities that may impact the drug's potency, safety, and overall quality. A thorough understanding of the stability profile of dextromethorphan and its degradation products is therefore paramount for robust formulation development, establishment of appropriate storage conditions, and ensuring regulatory compliance.
This guide provides a comprehensive comparison of the stability of dextromethorphan and its principal degradation products. We will delve into the primary degradation pathways, the chemical nature of the resulting impurities, and the experimental methodologies used to assess their stability. This information is critical for researchers and drug development professionals seeking to develop stable and effective dextromethorphan-containing products. All protocols and claims are grounded in established scientific literature and regulatory guidelines, particularly those from the International Council for Harmonisation (ICH).[1]
Degradation Pathways of Dextromethorphan: A Mechanistic Overview
Forced degradation studies are essential to elucidate the potential degradation pathways of a drug substance.[2][3] For dextromethorphan, several key degradation routes have been identified under various stress conditions.
Oxidative Degradation
Dextromethorphan is particularly susceptible to oxidative stress. The primary degradation product formed under oxidative conditions, typically using hydrogen peroxide, is Dextromethorphan N-oxide .[1] This occurs through the oxidation of the tertiary amine group in the morphinan ring.
Photolytic Degradation
Exposure to light, particularly UV radiation, can induce significant degradation of dextromethorphan.[4] Photodegradation of dextromethorphan is complex, leading to a multitude of transformation products. The main pathways involve hydroxylation of the aromatic ring and demethylation of both the methoxy and N-methyl groups.[5] One of the identified photoproducts is N-desmethyldextrorphan.[5]
Thermal Degradation
Dextromethorphan hydrobromide exhibits good thermal stability up to approximately 150°C.[6] Above this temperature, thermal decomposition occurs, with the initial fragmentation involving the loss of the C3H7N bridge and hydrogen bromide.[6][7]
Hydrolytic Degradation (Acidic and Basic Conditions)
Dextromethorphan shows relative stability under acidic conditions. However, under basic conditions, some degradation can occur, although the specific degradation products are less commonly characterized in the literature compared to oxidative and photolytic pathways.[4]
The following diagram illustrates the primary degradation pathways of dextromethorphan.
Caption: General workflow for a forced degradation study of Dextromethorphan.
Step-by-Step Methodologies
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve Dextromethorphan HBr in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) to obtain a stock solution of known concentration (e.g., 1 mg/mL).
2. Acidic Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 1N hydrochloric acid.
-
Incubate the solution at 60°C for a specified period (e.g., 5 hours).
-
After incubation, cool the solution to room temperature and neutralize with an appropriate amount of 1N sodium hydroxide.
-
Dilute the neutralized solution with the mobile phase to a suitable concentration for analysis.
3. Basic Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 1N sodium hydroxide.
-
Incubate the solution at 60°C for a specified period (e.g., 5 hours).
-
After incubation, cool the solution to room temperature and neutralize with an appropriate amount of 1N hydrochloric acid.
-
Dilute the neutralized solution with the mobile phase to a suitable concentration for analysis.
4. Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.
-
Keep the solution at room temperature for a specified period (e.g., 24 hours).
-
Dilute the solution with the mobile phase to a suitable concentration for analysis.
5. Thermal Degradation:
-
Place a known quantity of solid Dextromethorphan HBr in a thermostatically controlled oven at 80°C for a specified period (e.g., 48 hours).
-
After the specified time, remove the sample, allow it to cool, and dissolve it in a suitable solvent to a known concentration for analysis.
6. Photolytic Degradation:
-
Expose a solution of Dextromethorphan HBr (in a photostable container, e.g., quartz cuvette) to a UV light source (e.g., 254 nm) for a specified duration.
-
A control sample should be kept in the dark under the same conditions.
-
After exposure, dilute the solution with the mobile phase to a suitable concentration for analysis.
7. Analytical Method:
-
Analyze all the stressed samples, along with a non-stressed control sample, using a validated stability-indicating HPLC or UPLC method.
-
The method should be capable of separating the main peak of dextromethorphan from all the degradation products. [8][9]
Conclusion and Future Perspectives
The stability of dextromethorphan is a multifaceted issue, with the molecule exhibiting varying degrees of lability under different stress conditions. Oxidative and photolytic degradation are the most significant pathways, leading to the formation of Dextromethorphan N-oxide and a complex mixture of hydroxylated and demethylated products, respectively. While generally stable under acidic and moderate thermal stress, some degradation can occur under basic conditions.
This guide provides a foundational understanding of the comparative stability of dextromethorphan and its degradation products. For drug development professionals, it is crucial to conduct thorough forced degradation studies to identify potential impurities in their specific formulations and to develop robust analytical methods for their detection and quantification. Further research into the precise structures and toxicological profiles of all potential degradation products will continue to be an important area of investigation to ensure the continued safety and efficacy of dextromethorphan-containing medicines.
References
-
Determination of dextromethorphan and dextrorphan solar photo-transformation products by LC/Q-TOF-MS: Laboratory scale experiments and real water samples analysis. Environmental Pollution. Available at: [Link]
-
RP-UPLC Stability Indicating Assay Method for Simultaneous Estimation of Dextromethorphan Hydrobromide and Chlorpheniramine Maleate in Tablet Dosage Form. Asian Journal of Organic & Medicinal Chemistry. Available at: [Link]
-
STRUCTURAL INVESTIGATION OF DEXTROMETHORPHAN USING MASS SPECTROMETRY AND THERMAL ANALYSES COMBINED WITH MO CALCULATIONS. Journal of the Serbian Chemical Society. Available at: [Link]
-
Primary and secondary oxidative metabolism of dextromethorphan. In vitro studies with female Sprague-Dawley and Dark Agouti rat liver microsomes. PubMed. Available at: [Link]
-
An Overview Dextromethorphan. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Dextromethorphan. Wikipedia. Available at: [Link]
-
DEVELOPMENT AND VALIDATION OF STABILITY INDICATING HPTLC METHOD FOR ESTIMATION OF DEXTROMETHORPHAN HYDROBROMIDE. Neliti. Available at: [Link]
-
Dextromethorphan metabolism in rat: interstrain differences and the fate of individually administered oxidative metabolites. PubMed. Available at: [Link]
-
development and validation of a stability indicating and lcms compatible uplc method for estimation. European Journal of Biomedical and Pharmaceutical sciences. Available at: [Link]
-
Structural investigation of dextromethorphan using mass spectrometry and thermal analyses combined with MO calculations. ResearchGate. Available at: [Link]
-
Development and validation of stability indicating hptlc method for estimation of dextromethorphan hydrobromide. Semantic Scholar. Available at: [Link]
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]
-
Summary of forced degradation results. ResearchGate. Available at: [Link]
-
(PDF) Stability-Indicating Simultaneous Method Development and Validation of Guaifenesin and Dextromethorphan HBr by Reverse-Phase High-Performance Liquid Chromatography. ResearchGate. Available at: [Link]
-
(PDF) Analytical stability indicating UPLC assay and validation of Dextromethorphan in syrup dosage form. ResearchGate. Available at: [Link]
-
High-performance liquid chromatographic analysis of dextromethorphan, guaifenesin and benzoate in a cough syrup for stability testing. PubMed. Available at: [Link]
-
Pharmacokinetics and pharmacodynamics of dextromethorphan: clinical and forensic aspects. Taylor & Francis Online. Available at: [Link]
-
Physiologically based pharmacokinetic (PBPK) modeling of the role of CYP2D6 polymorphism for metabolic phenotyping with dextromethorphan. Frontiers in Pharmacology. Available at: [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available at: [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]
Sources
- 1. storage.googleapis.com [storage.googleapis.com]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. asianpubs.org [asianpubs.org]
- 5. Determination of dextromethorphan and dextrorphan solar photo-transformation products by LC/Q-TOF-MS: Laboratory scale experiments and real water samples analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. High-performance liquid chromatographic analysis of dextromethorphan, guaifenesin and benzoate in a cough syrup for stability testing - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of Forced Degradation Studies for Dextromethorphan: A Comparative Technical Guide
Executive Summary
Objective: To establish a scientifically rigorous, self-validating framework for the forced degradation (stress testing) of Dextromethorphan Hydrobromide (DXM HBr), ensuring compliance with ICH Q1A(R2) and Q2(R1) guidelines.
Core Insight: Unlike many labile APIs, Dextromethorphan exhibits high hydrolytic stability but significant vulnerability to oxidative stress and photolysis . This guide compares the degradation profiles across varying stress conditions and evaluates the performance of High-Performance Liquid Chromatography (HPLC) versus Ultra-Performance Liquid Chromatography (UPLC) in resolving these critical degradants.
Part 1: Strategic Analysis & Comparative Performance
The Stability Profile: Comparative Stress Response
In forced degradation, the "alternatives" are the stress conditions themselves. Understanding which condition triggers failure is critical for formulation design. The following table summarizes the comparative stability of DXM HBr based on aggregated experimental data.
| Stress Condition | Reagent / Condition | Duration | Degradation Severity | Major Degradation Pathway |
| Oxidation | 3% - 10% H₂O₂ | 2-4 Hours | High (Critical) | N-oxidation (N-oxide formation), oxidative cleavage. |
| Photolysis | UV Light (1.2M lux hrs) | 1-7 Days | Moderate | Radical-mediated skeletal rearrangement; discoloration. |
| Acid Hydrolysis | 0.1N - 1N HCl | 4-24 Hours | Low / Stable | Ether linkage is robust; minor hydrolysis to Dextrorphan only under extreme reflux. |
| Base Hydrolysis | 0.1N - 1N NaOH | 4-24 Hours | Low / Stable | Tertiary amine and ether groups are resistant to alkaline attack. |
| Thermal | 60°C - 105°C | 1-7 Days | Low | Stable in solid state; potential degradation in solution if oxidants are present. |
Key Takeaway: Validation efforts must prioritize the separation of oxidative degradants , as this is the primary failure mode. Hydrolytic stress (Acid/Base) often yields <5% degradation, serving primarily as a "pass" control rather than a source of complex impurity profiles.
Analytical Method Comparison: HPLC vs. UPLC
To validate the study, the analytical method must be "stability-indicating"—capable of resolving the API from all degradants.
| Feature | Standard HPLC (C18) | UPLC (BEH C18) | Recommendation |
| Resolution (Rs) | Moderate. Oxidative degradants may co-elute on the tail of the main peak. | High. Superior peak capacity ensures baseline separation of N-oxide impurities. | UPLC |
| Run Time | 15 - 25 Minutes | 3 - 8 Minutes | UPLC |
| Sensitivity (LOD) | ~0.5 µg/mL | ~0.05 µg/mL | UPLC |
| Solvent Usage | High (1.0 mL/min) | Low (0.3 mL/min) | UPLC |
Part 2: Validated Experimental Protocols
The "Self-Validating" Workflow
A robust study design includes built-in checks to prevent false positives (e.g., degradation caused by the quenching agent) or false negatives (e.g., precipitation of degradants).
Figure 1: The Iterative Validation Workflow. Note the feedback loop: if degradation is outside the target 5-20% range, conditions must be adjusted.
Detailed Stress Protocols
A. Oxidative Stress (The Critical Path)
-
Reagent: 3% Hydrogen Peroxide (H₂O₂).[1]
-
Procedure:
-
Transfer 5 mL of DXM stock solution (1000 µg/mL) to a volumetric flask.
-
Add 2 mL of 3% H₂O₂.
-
Heat at 60°C for 2 hours.
-
Quenching (Crucial): Cool to room temperature. Dilute to volume with mobile phase. Note: H₂O₂ generally does not require chemical quenching for HPLC if injected immediately, but cooling stops the reaction.
-
-
Target Outcome: Formation of Dextromethorphan N-Oxide and potential ring-opening degradants.
B. Acid/Base Hydrolysis (The Robustness Check)
-
Acid: 1N HCl at 60°C for 4 hours. Neutralize with 1N NaOH.
-
Base: 1N NaOH at 60°C for 4 hours. Neutralize with 1N HCl.
-
Validation Check: Ensure the neutralization step does not cause precipitation of the free base (DXM is poor soluble in water at high pH). Maintain final solvent composition >50% Organic (Methanol/Acetonitrile) to keep DXM solubilized.
Part 3: Mechanistic Validation & Causality
Degradation Pathways
Understanding how the molecule breaks down allows you to predict where peaks will appear. DXM's morphinan structure dictates its fragmentation.
Figure 2: Primary Degradation Pathways. Oxidative attack on the tertiary amine is the dominant chemical instability.
Validation Parameters (Acceptance Criteria)
To validate the method as "Stability Indicating," you must prove the following:
-
Specificity (Peak Purity):
-
Requirement: The Purity Angle must be less than the Purity Threshold for the DXM peak. This confirms that no degradant is "hiding" under the main peak.[3]
-
Causality: If Purity Angle > Threshold, the method is not specific; gradient slope must be adjusted.
-
Mass Balance:
-
Calculation:
. -
Range:
is acceptable. -
Failure Mode: If Mass Balance is low (e.g., 80%), degradants may be non-chromophoric (invisible to UV) or retained permanently on the column.
-
-
Linearity of Degradants:
-
Since degradant standards (like DXM N-oxide) may be expensive or unavailable, use the Diluted Standard Approach . Assume the Response Factor (RF) of the degradant is similar to the API (unless RRF is established) and validate linearity of the API down to 0.05% levels.
-
References
-
ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[4] International Conference on Harmonisation.[4][5] Link
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[4][5] Link
-
Puppala, U., et al. (2016). Development and Validation of a Stability Indicating and LCMS Compatible UPLC Method for Estimation of Assay, Related Substances and Degradants in Dextromethorphan Hydrobromide. European Journal of Biomedical and Pharmaceutical Sciences. Link
-
Gandhi, S.V., & Dyandyan, S.K. (2017).[6] Development and Validation of Stability Indicating HPTLC Method for Estimation of Dextromethorphan Hydrobromide. Journal of Applied Pharmaceutical Research.[6] Link
-
Galli, V., et al. (2004).[7] High-performance liquid chromatographic analysis of dextromethorphan, guaifenesin and benzoate in a cough syrup for stability testing. Journal of Chromatography A. Link[7]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. asianpubs.org [asianpubs.org]
- 3. impactfactor.org [impactfactor.org]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. High-performance liquid chromatographic analysis of dextromethorphan, guaifenesin and benzoate in a cough syrup for stability testing - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Comprehensive Purity Assessment of Synthesized 10-Keto Dextromethorphan
Abstract
The synthesis of any active pharmaceutical ingredient (API) is a journey from starting materials to a final, highly pure compound. 10-Keto Dextromethorphan, a derivative of the widely used antitussive Dextromethorphan, is no exception. Its therapeutic efficacy and, critically, its safety, are directly contingent on its purity. This guide provides an in-depth, comparative analysis of the essential analytical methodologies required to comprehensively assess the purity of newly synthesized 10-Keto Dextromethorphan. We will move beyond mere procedural lists to explore the causality behind method selection, the establishment of self-validating protocols, and the interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals dedicated to ensuring the quality and safety of pharmaceutical compounds.
Introduction: The Criticality of Purity in API Development
In pharmaceutical development, purity is not a mere metric; it is a fundamental pillar of patient safety and drug efficacy. The International Council for Harmonisation (ICH) provides stringent guidelines, such as Q3A(R2), which mandate the identification, reporting, and qualification of impurities in new drug substances.[1][2][3] Impurities can be classified into three main categories: organic impurities (process- and drug-related), inorganic impurities, and residual solvents.[1][4] Each class presents unique challenges and potential toxicological risks, necessitating a multi-faceted analytical approach to ensure the final API is safe and effective.
For 10-Keto Dextromethorphan, potential impurities could include:
-
Starting Materials and Intermediates: Unreacted precursors from the synthetic route.
-
By-products: Compounds formed from side reactions.
-
Stereoisomers: Critically, the unwanted enantiomer, levo-methorphan, is a potent narcotic analgesic, making its detection and quantification paramount.[5][6]
-
Degradation Products: Impurities formed during storage or processing.
-
Reagents, Ligands, and Catalysts: Residual components from the manufacturing process.[1]
A robust purity assessment, therefore, is not a single experiment but a carefully designed campaign of orthogonal analytical techniques.
The Orthogonal Approach to Purity Assessment
No single analytical technique can provide a complete picture of a compound's purity. An orthogonal approach, using multiple methods based on different chemical and physical principles, is the gold standard. This ensures that impurities not detected by one method can be captured by another.
Caption: High-level workflow for the orthogonal purity assessment of a new API.
Comparative Analysis of Core Analytical Techniques
The selection of analytical techniques is driven by the physicochemical properties of 10-Keto Dextromethorphan and the potential impurities we anticipate.
| Technique | Primary Purpose | Strengths | Limitations | Typical LOD/LOQ |
| HPLC-UV/DAD | Potency Assay, Achiral Impurity Profiling | Robust, reproducible, excellent for quantification.[7] | Requires chromophore, may not detect co-eluting impurities without mass detection. | LOD: ~0.005%, LOQ: ~0.02% |
| Chiral HPLC | Enantiomeric Purity | Essential for separating stereoisomers.[5][8] | Column selection and method development can be complex and time-consuming. | LOD: ~0.0075%, LOQ: ~0.025%[5] |
| LC-MS/MS | Impurity Identification & Structure Elucidation | High sensitivity and selectivity, provides molecular weight and fragmentation data for unknown identification.[6][9] | Quantification can be complex due to matrix effects and varying ionization efficiencies. | pg/mg to ng/mg range[6] |
| HS-GC-MS | Residual Solvent Analysis | "Gold standard" for volatile organic compounds.[10] Highly sensitive and specific.[11][12] | Not suitable for non-volatile or thermally labile compounds. | ppm to sub-ppm levels |
| ¹H & ¹³C NMR | Definitive Structural Confirmation | Provides unambiguous structural information.[13] Can quantify impurities without a reference standard (qNMR). | Relatively low sensitivity compared to chromatographic methods. | >0.1% for routine analysis |
High-Performance Liquid Chromatography (HPLC): The Workhorse for Potency and Impurities
HPLC is the cornerstone of pharmaceutical analysis for its versatility and precision.[14][15] For 10-Keto Dextromethorphan, a reverse-phase HPLC method with UV detection is the logical starting point.
Causality Behind the Method:
-
Reverse-Phase (e.g., C18 column): The morphinan structure of 10-Keto Dextromethorphan is largely non-polar, making it well-suited for retention on a non-polar stationary phase like C18.
-
Mobile Phase (Acetonitrile/Water or Methanol/Water with buffer): A gradient elution is typically chosen to ensure that both the main peak and any potential impurities (which may have different polarities) are eluted with good peak shape and resolution. A buffer (e.g., phosphate or formate) is used to control the ionization state of the basic nitrogen atom, ensuring consistent retention times.
-
UV/DAD Detection: The aromatic ring in the molecule provides a strong chromophore, allowing for sensitive detection around 280 nm.[7][16] A Diode Array Detector (DAD) is superior to a simple UV detector as it provides spectral data for each peak, which helps in assessing peak purity and identifying potential co-eluting impurities.
Protocol: HPLC-UV/DAD Purity and Assay Method
-
Chromatographic System: A validated HPLC system with a quaternary pump, autosampler, column thermostat, and DAD.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: DAD, 280 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a standard of 10-Keto Dextromethorphan at a known concentration (e.g., 0.5 mg/mL) in diluent (50:50 Water:Acetonitrile).
-
Sample Preparation: Prepare the synthesized sample at the same concentration as the standard.
-
System Suitability: Inject the standard solution six times. The relative standard deviation (RSD) for peak area and retention time should be <2.0%. Tailing factor should be <2.0.
-
Analysis: Inject the standard and sample solutions. Calculate the purity by area percent and the potency against the certified reference standard. Per ICH guidelines, any impurity above the reporting threshold (typically 0.05%) must be reported.[1][17]
Chiral HPLC: The Non-Negotiable Step for Stereoisomeric Purity
Given that the precursor, Dextromethorphan, is chiral, and its enantiomer is a controlled substance, confirming the enantiomeric purity of 10-Keto Dextromethorphan is an absolute requirement.
Causality Behind the Method:
-
Chiral Stationary Phase (CSP): Standard C18 columns cannot differentiate between enantiomers. A CSP, often based on polysaccharide derivatives (e.g., cellulose or amylose), is required.[8][18] These phases create transient, diastereomeric complexes with the enantiomers, leading to different retention times.
-
Mobile Phase: Normal-phase (e.g., Hexane/Isopropanol) or polar organic modes are common for chiral separations, as they often provide better selectivity than reverse-phase conditions.[19] Small amounts of an amine modifier (e.g., diethylamine) are often added to reduce peak tailing for basic compounds like this one.[5]
Protocol: Chiral HPLC for Enantiomeric Purity
-
Chromatographic System: HPLC with isocratic pump and UV detector.
-
Column: Chiralpak® series or equivalent polysaccharide-based chiral column (e.g., Lux® AMP).[8]
-
Mobile Phase: Hexane:Ethanol:Diethylamine (80:20:0.1 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV, 280 nm.
-
Standard Preparation: Prepare a solution of the 10-Keto Dextromethorphan sample. If available, also prepare a "spiked" sample containing a small amount of the undesired enantiomer to confirm peak identification and resolution.
-
System Suitability: The resolution between the two enantiomer peaks (if both are present) should be >2.0.
-
Analysis: Inject the sample. Quantify the undesired enantiomer against the primary peak. The limit for the unwanted enantiomer is often set at a very low level, such as ≤0.15%.
Gas Chromatography-Mass Spectrometry (GC-MS): Detecting Volatile Impurities
Residual solvents from the synthesis and purification steps are a common class of impurity.[10] Headspace (HS) GC-MS is the definitive technique for their analysis due to its ability to separate and identify volatile compounds with high sensitivity.[11][20]
Causality Behind the Method:
-
Headspace Sampling: The API sample is heated in a sealed vial, allowing volatile solvents to partition into the gas phase (the "headspace"). An aliquot of this gas is then injected into the GC. This prevents non-volatile API from contaminating the GC system.
-
GC Separation: The volatile compounds are separated based on their boiling points and interaction with the GC column's stationary phase.
-
Mass Spectrometry (MS) Detection: MS provides definitive identification by measuring the mass-to-charge ratio of the compound and its fragments, which are then compared to a spectral library. This is far more specific than FID detection.[12]
Protocol: Headspace GC-MS for Residual Solvents
-
System: Headspace Sampler coupled to a GC-MS system.
-
Column: DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Oven Program: 40°C (hold 5 min), ramp to 240°C at 10°C/min, hold 5 min.
-
Headspace Parameters: Vial equilibration at 80°C for 20 minutes.
-
MS Parameters: Scan mode from 35 to 350 amu.
-
Standard Preparation: Prepare a standard containing expected solvents (e.g., Toluene, THF, Acetone, Dichloromethane) at concentrations relevant to ICH Q3C limits.
-
Sample Preparation: Accurately weigh the API sample into a headspace vial and add a suitable solvent (e.g., DMSO).
-
Analysis: Analyze the blank, standard, and sample. Identify and quantify any detected solvents against the standard curve.
Nuclear Magnetic Resonance (NMR): The Final Structural Confirmation
While chromatography is excellent for separation and quantification, it does not provide absolute structural proof. ¹H and ¹³C NMR spectroscopy are indispensable for confirming that the synthesized molecule is indeed 10-Keto Dextromethorphan.[13][21]
Causality Behind the Method:
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity to neighboring protons. The resulting spectrum is a unique "fingerprint" of the molecule.
-
¹³C NMR: Provides information on the number and types of carbon atoms in the molecule.
-
Interpretation: The observed chemical shifts, splitting patterns, and integrations are compared against the expected structure. Any significant unassigned signals could indicate the presence of an impurity at a level of >0.1%.[22][23]
Caption: Logic diagram for the role of NMR in the purity workflow.
Conclusion and Recommended Strategy
The purity assessment of a newly synthesized API like 10-Keto Dextromethorphan is a rigorous, multi-step process governed by scientific principles and regulatory expectations. A successful strategy does not rely on a single technique but on an orthogonal and comparative approach.
The recommended workflow is as follows:
-
Structural Confirmation: Begin with ¹H and ¹³C NMR to confirm the identity of the bulk material.
-
Primary Purity and Potency: Employ a validated, stability-indicating HPLC-UV/DAD method to establish the primary purity value and quantify the API against a reference standard.
-
Chiral Integrity: Run a dedicated Chiral HPLC method to ensure the absence of the unwanted enantiomer to a limit of ≤0.15%.
-
Volatile Impurities: Analyze for Residual Solvents using HS-GC-MS to ensure compliance with ICH Q3C limits.
-
Impurity Identification: For any unknown impurities detected above the 0.1% threshold in the HPLC-UV method, use LC-MS/MS to obtain molecular weight and fragmentation data to aid in structural elucidation.
By integrating these techniques, a comprehensive and trustworthy Certificate of Analysis can be generated, providing a clear and defensible profile of the synthesized 10-Keto Dextromethorphan, ensuring its quality, safety, and suitability for further development.
References
-
<621> CHROMATOGRAPHY - US Pharmacopeia (USP) . Available from: [Link]
-
ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2) . (2006). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available from: [Link]
-
Impurity guidelines in drug development under ICH Q3 . (2025). AMSbiopharma. Available from: [Link]
-
Understanding the Latest Revisions to USP <621> . (2023). Agilent. Available from: [Link]
-
ICH Q3A vs Q3B: API and Drug Product Impurity Guidelines Explained . (2026). SynThink. Available from: [Link]
-
ICH Q3A (R2) Impurities in new drug substances - Scientific guideline . (2006). European Medicines Agency. Available from: [Link]
-
ICH Q3A(R2) Impurities in New Drug Substances . ECA Academy. Available from: [Link]
-
Separation, Quantification and Control of Enatiomers of the Key Starting Material of Dextromethorphan Hydrobromide . (2018). Journal of Applied Pharmaceutical Science. Available from: [Link]
-
Are You Sure You Understand USP <621>? . (2024). LCGC International. Available from: [Link]
-
General Chapters: <621> CHROMATOGRAPHY . uspbpep.com. Available from: [Link]
-
USP Chapter 621: Overview & Key Points . (2017). Phenomenex. Available from: [Link]
-
HPLC Methods for analysis of Dextromethorphan . HELIX Chromatography. Available from: [Link]
-
GC-MS applications in pharmaceutical analysis . (2017). European Pharmaceutical Review. Available from: [Link]
-
Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products . (2024). OMICS International. Available from: [Link]
-
GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals . Shimadzu. Available from: [Link]
-
Chiral analysis of dextromethorphan and levomethorphan in human hair by liquid chromatography–tandem mass spectrometry . (2022). CoLab. Available from: [Link]
-
Chiral Separation of Dextromethorphan . (2022). Phenomenex. Available from: [Link]
-
Chiral analyses of dextromethorphan/levomethorphan and their metabolites in rat and human samples using LC-MS/MS . ResearchGate. Available from: [Link]
-
Chemical structures of DXM and LVM . ResearchGate. Available from: [Link]
-
Identification and profiling of impurities in Pharmaceuticals . (2025). ResolveMass Laboratories Inc. Available from: [Link]
-
Using Gas Chromatography-Mass Spectrometry to Monitor Impurities and Safeguard Public Health . (2020). Labcompare. Available from: [Link]
-
Dextromethorphan . SIELC Technologies. Available from: [Link]
-
Synthesis of deuterated dextromethorphan derivatives . Semantic Scholar. Available from: [Link]
-
Determination of Dextromethorphan and Dextrorphan in Urine Using Bar Adsorptive Microextraction Followed by Gas Chromatography–Mass Spectrometry Analysis . (2025). MDPI. Available from: [Link]
- A kind of determination method of related substances of pharmaceutical preparations containing paracetamol, dextromethorphan hydrobromide and phenylephrine hydrochloride. Google Patents.
-
Determination of dextro- and levomethorphan mixtures using chiral lanthanide NMR shift reagents . (1976). PubMed. Available from: [Link]
-
Quantitative determination of dextromethorphan and three metabolites in urine by reverse-phase high-performance liquid chromatography . (1985). PubMed. Available from: [Link]
-
NMR spectra of N-CD 3-dextromethorphan HCl (bottom) and the spectrum... . ResearchGate. Available from: [Link]
-
1 H NMR spectrum of dextrorphan base reference compound in DMSO-d 6 . ResearchGate. Available from: [Link]
-
NMR studies of dextromethorphan in both isotropic and anisotropic states . (2009). Deakin University. Available from: [Link]
-
HPLC-UV Determination of Dextromethorphan in Syrup Method validation . SciSpace. Available from: [Link]
-
HPLC Determination of Dextromethorphan and Its Metabolites in Plasma . Chemické listy. Available from: [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 5. japsonline.com [japsonline.com]
- 6. Chiral analysis of dextromethorphan and levomethorphan in human hair by liquid chromatography–tandem mass spectrometry | CoLab [colab.ws]
- 7. scispace.com [scispace.com]
- 8. Chiral Separation of Dextromethorphan | Phenomenex [phenomenex.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. omicsonline.org [omicsonline.org]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. labcompare.com [labcompare.com]
- 13. dro.deakin.edu.au [dro.deakin.edu.au]
- 14. usp.org [usp.org]
- 15. uspbpep.com [uspbpep.com]
- 16. Quantitative determination of dextromethorphan and three metabolites in urine by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. synthinkchemicals.com [synthinkchemicals.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 21. researchgate.net [researchgate.net]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. researchgate.net [researchgate.net]
comparison of different synthesis routes for Dextromethorphan Impurity C
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Dextromethorphan Impurity C in Pharmaceutical Quality Control
Dextromethorphan, a widely used antitussive agent, is a synthetic morphinan derivative. As with any active pharmaceutical ingredient (API), its purity is of paramount importance to ensure safety and efficacy. Regulatory bodies such as the European Pharmacopoeia (EP) mandate strict control over impurities that may arise during the synthesis or degradation of dextromethorphan. One such critical impurity is Dextromethorphan Impurity C, chemically known as (9α,13α,14α)-3-Methoxy-17-methylmorphinan-10-one.[1][2] This impurity is characterized by the oxidation of the benzylic C-10 position of the dextromethorphan molecule to a ketone. The presence of this and other impurities can impact the quality of the final drug product, making the synthesis and availability of pure Impurity C as a reference standard essential for analytical method development, validation, and routine quality control testing.[3][4]
This guide provides an in-depth comparison of the different known synthetic routes to obtain Dextromethorphan Impurity C. We will delve into the methodologies, evaluate their respective advantages and disadvantages based on available data, and provide insights to aid researchers in selecting the most suitable approach for their specific needs.
Synthesis Route 1: Direct Oxidation of Dextromethorphan
The most direct approach to synthesizing Dextromethorphan Impurity C is through the oxidation of the parent dextromethorphan molecule. This method leverages the reactivity of the benzylic C-10 position, which is susceptible to oxidation.
Methodology: Chromium Trioxide-Mediated Oxidation
A method described in Chinese patent CN103275005A employs chromium trioxide (CrO₃) as the oxidizing agent.[5] The reaction is typically carried out by treating dextromethorphan hydrobromide with chromium trioxide in a mixture of acetonitrile and water. The reaction mixture is heated to facilitate the oxidation, and after completion, the crude product is purified by column chromatography to isolate the desired 10-keto derivative.[5]
Experimental Protocol (Based on CN103275005A):
-
To a reaction vessel, add dextromethorphan hydrobromide (1 equivalent), acetonitrile, and water.
-
With stirring, add chromium trioxide (5 equivalents) in portions.
-
Heat the reaction mixture to 55°C and maintain vigorous stirring for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove solid by-products.
-
Extract the filtrate with a suitable organic solvent (e.g., dichloromethane).
-
Combine the organic phases, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain Dextromethorphan Impurity C.[5]
Causality Behind Experimental Choices:
-
Choice of Oxidizing Agent: Chromium trioxide is a powerful and well-known oxidizing agent for benzylic C-H bonds.[2][4] Its use in an aqueous/organic solvent system allows for the reaction to proceed with the hydrobromide salt of dextromethorphan.
-
Reaction Conditions: The elevated temperature (55°C) and long reaction time (24 hours) are likely necessary to achieve a reasonable conversion of the starting material due to the relative stability of the benzylic C-H bond in the morphinan scaffold.
-
Purification: The use of column chromatography is standard for purifying organic compounds and is necessary here to separate the desired product from unreacted starting material, over-oxidized products, and inorganic chromium species.
Advantages and Disadvantages of the Direct Oxidation Route:
| Feature | Analysis |
| Simplicity | This is a one-step synthesis from a readily available starting material (dextromethorphan), making it conceptually straightforward. |
| Atom Economy | The atom economy is inherently poor due to the use of a stoichiometric amount of a heavy metal oxidant. |
| Yield & Purity | While the patent claims high purity, specific yield and purity data are not provided. The harsh oxidizing conditions may lead to the formation of various by-products, potentially complicating purification and lowering the overall yield. |
| Safety & Environmental Impact | This is the most significant drawback. Chromium (VI) compounds, including chromium trioxide, are highly toxic, carcinogenic, and environmentally hazardous.[6][7][8][9][10] Their use requires stringent safety precautions and generates hazardous waste that is difficult and costly to dispose of, making this route undesirable for large-scale synthesis. |
| Scalability | The safety concerns and the need for extensive chromatographic purification make this route challenging to scale up for industrial production. |
A potential improvement to this route involves the use of a catalytic amount of a chromium compound with a co-oxidant like periodic acid, as described for other morphinans.[8] This approach can reduce the amount of chromium waste but does not eliminate the use of this toxic metal.
Synthesis Route 2: Multi-Step Synthesis from a 3-Methoxymorphinan Intermediate
An alternative strategy involves a more controlled, multi-step synthesis starting from a dextromethorphan precursor, 3-methoxymorphinan. This approach, outlined in Chinese patent CN106432079A, aims to introduce the 10-keto functionality in a more selective manner.[11]
The proposed synthetic sequence is as follows:
-
N-Acetylation: The secondary amine of a 3-methoxymorphinan enantiomer is protected with an acetyl group.
-
Oxidation: The N-acetylated intermediate is then oxidized to introduce the ketone at the C-10 position.
-
N-Deacetylation: The acetyl protecting group is removed to yield the secondary amine.
-
N-Methylation: The final step involves the methylation of the secondary amine to afford Dextromethorphan Impurity C.[11]
Causality Behind Experimental Choices:
-
Protecting Group Strategy: The initial N-acetylation step serves to protect the secondary amine from oxidation in the subsequent step. The nitrogen lone pair can influence the reactivity of the molecule, and its protection can lead to a cleaner oxidation reaction.
-
Staged Introduction of Functionality: By introducing the keto group on a protected intermediate, this route may offer better control over the reaction and potentially lead to fewer by-products compared to the direct oxidation of the more complex dextromethorphan molecule.
-
Final Methylation: The late-stage introduction of the N-methyl group is a common strategy in the synthesis of morphinan alkaloids.
Advantages and Disadvantages of the Multi-Step Synthesis Route:
| Feature | Analysis |
| Selectivity and Purity | This route has the potential for higher selectivity and purity as the key oxidation step is performed on a less complex, protected intermediate. The patent claims higher purity and yield, although quantitative data is not provided.[11] |
| Versatility | The intermediates in this synthesis could potentially be used to generate other derivatives of Dextromethorphan Impurity C. |
| Process Complexity | This is a four-step synthesis, which is significantly longer and more complex than the direct oxidation route. Each step requires its own set of reagents, solvents, and work-up procedures, which can increase the overall cost and time of the synthesis. |
| Yield | The overall yield will be a product of the yields of the four individual steps. Without specific data, it is difficult to assess, but a multi-step synthesis often has a lower overall yield compared to a single-step route. |
| Scalability | While the patent suggests suitability for industrial production, the multiple steps and purifications could present scalability challenges.[11] However, avoiding the use of stoichiometric chromium trioxide is a significant advantage for large-scale synthesis. |
| Safety & Environmental Impact | The reagents used in this route, such as acetylating agents and methylating agents (e.g., dimethyl sulfate), also have their own safety and environmental considerations, but they are generally considered less hazardous than chromium (VI) compounds. |
Visualizing the Synthetic Pathways
To better illustrate the two synthetic approaches, the following diagrams outline the reaction workflows.
Figure 1: Direct oxidation route to Dextromethorphan Impurity C.
Figure 2: Multi-step synthesis route to Dextromethorphan Impurity C.
Comparative Summary of Synthesis Routes
| Parameter | Route 1: Direct Oxidation | Route 2: Multi-Step Synthesis |
| Starting Material | Dextromethorphan | 3-Methoxymorphinan |
| Number of Steps | 1 | 4 |
| Key Reagents | Chromium Trioxide | Acetylating agent, Oxidizing agent, Deacetylating agent, Methylating agent |
| Reported Yield | Not specified | Not specified (claimed to be high)[11] |
| Reported Purity | Not specified (claimed to be high after purification)[5] | Not specified (claimed to be high)[11] |
| Purification | Column chromatography required | Purification likely required at multiple stages |
| Scalability | Poor due to safety and purification challenges | Potentially better, but requires optimization of four steps |
| Safety Concerns | High (use of a carcinogenic Cr(VI) reagent)[6][7][8][9][10] | Moderate (depends on specific reagents used) |
| Environmental Impact | High (hazardous chromium waste) | Moderate (solvent and reagent waste from multiple steps) |
Conclusion and Future Perspectives
Both the direct oxidation and the multi-step synthesis routes present viable, yet imperfect, pathways to Dextromethorphan Impurity C. The direct oxidation route is simple in concept but is severely hampered by the use of highly toxic and environmentally damaging chromium trioxide. The multi-step synthesis appears to be a more elegant and potentially safer approach for larger-scale production, though it is more complex and lacks published, detailed experimental validation of yields and purity.
For researchers requiring small quantities of Dextromethorphan Impurity C for use as an analytical standard, the direct oxidation method, despite its drawbacks, may be a feasible option if performed with extreme caution and appropriate waste disposal. However, for any application requiring larger quantities or a more sustainable process, the multi-step synthesis is theoretically superior.
The development of a greener direct oxidation method would be a significant advancement. The exploration of alternative, less toxic oxidizing agents for benzylic C-H oxidation, such as those based on catalytic systems with molecular oxygen or hydrogen peroxide, could make the one-step route more attractive.[12] Further research into optimizing the multi-step route and publishing detailed experimental procedures with quantitative data would be invaluable to the pharmaceutical research community. This would allow for a more definitive comparison and facilitate the production of this important impurity standard in a safe, efficient, and scalable manner.
References
-
material safety data sheet - chromium trioxide 98%. (n.d.). Retrieved from [Link]
- CN103275005A - Preparation method for ent-3-methoxy-17-methyl dromoran-10 ketone. (2013).
- CN106432079A - Synthesis method of impurity 3-methoxy-17-methylmorphinan-10-one enantiomer of dextromethorphan. (2017).
-
Safety Data Sheet Chromium Trioxide Revision 5, Date 22 Feb 2022. (2022). Redox. Retrieved from [Link]
-
Dextromethorphan-impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]
-
INVENTORY MULTI-TIERED ASSESSMENT AND PRIORITISATION (IMAP) HUMAN HEALTH TIER II ASSESSMENT FOR Chromium trioxide and related co. (n.d.). Australian Industrial Chemicals Introduction Scheme (AICIS). Retrieved from [Link]
-
Chromium Trioxide MATERIAL SAFETY DATA SHEET CAS No 1333-82-0 SDS/MSDS. (n.d.). Pallav Chemicals. Retrieved from [Link]
- CN104761496A - Synthesis method of dextromethorphan intermediate. (2015).
-
Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
- Bolcskei, H., et al. (2008).
- Separation, Quantification and Control of Enatiomers of the Key Starting Material of Dextromethorphan Hydrobromide. (2018). Journal of Applied Pharmaceutical Science, 8(08), 032-038.
-
Chromium Trioxide (CrO3). (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
ent-3-Methoxy-17-methylmorphinan-10-one | C18H23NO2 | CID 21780010. (n.d.). PubChem. Retrieved from [Link]
-
Dextromethorphan EP Impurity C | CAS No: 57969-05-8. (n.d.). Cleanchem. Retrieved from [Link]
-
CAS No : 57969-05-8| Product Name : Dextromethorphan - Impurity C. (n.d.). Pharmaffiliates. Retrieved from [Link]
- Dioxygen-triggered oxidation of benzylic C–H bonds: insight on the synergistic effect of Cu–Fe bimetallic oxide. (2021). Reaction Chemistry & Engineering.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN103275005A - Preparation method for ent-3-methoxy-17-methyl dromoran-10 ketone - Google Patents [patents.google.com]
- 3. ricardinis.pt [ricardinis.pt]
- 4. Chromium Trioxide [organic-chemistry.org]
- 5. Primary and secondary oxidative metabolism of dextromethorphan. In vitro studies with female Sprague-Dawley and Dark Agouti rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN103073494A - Preparation method of ent-3-methoxymorphinan - Google Patents [patents.google.com]
- 7. pnas.org [pnas.org]
- 8. WO2011034747A1 - Preparation of 10-keto morphinans by benzylic oxidation - Google Patents [patents.google.com]
- 9. Sustainable Electrochemical Benzylic C-H Oxidation Using MeOH as an Oxygen Source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis | MDPI [mdpi.com]
- 11. CN106432079A - Synthesis method of impurity 3-methoxy-17-methylmorphinan-10-one enantiomer of dextromethorphan - Google Patents [patents.google.com]
- 12. Dioxygen-triggered oxidation of benzylic C–H bonds: insight on the synergistic effect of Cu–Fe bimetallic oxide - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Personal protective equipment for handling ent-3-Methoxy-17-methylmorphinan-10-one
Executive Summary & Hazard Characterization
Compound Identity: ent-3-Methoxy-17-methylmorphinan-10-one CAS: 57969-05-8 Synonyms: 10-Ketodextromethorphan; 10-oxo-derivative of morphinan.[1]
As a structural analogue of morphinan alkaloids, this compound presents specific risks associated with bioactive pharmaceutical intermediates. While the ent (dextro) stereochemistry typically suggests lower opioid receptor affinity compared to the levo series, molecular intermediates often exhibit higher reactivity and unknown toxicological profiles compared to their final API counterparts.
Operational Hazard Class: OEB 4 (Occupational Exposure Band) [1][2]
-
Primary Risk: Inhalation of airborne particulates (dust) during weighing or transfer.
-
Secondary Risk: Dermal absorption and cross-contamination.
-
Default Assumption: In the absence of definitive inhalation toxicity data (LC50), this substance must be handled as a High Potency Active Pharmaceutical Ingredient (HPAPI) .
Risk Assessment & Engineering Controls
PPE is the last line of defense. The primary safety mechanism for handling morphinan ketones must be containment.
Containment Hierarchy[1][3]
-
Quantity < 10 mg (Solid/Solution): Class II Biological Safety Cabinet (BSC) or Containment Ventilated Enclosure (CVE).[1]
-
Quantity > 10 mg (Solid): Rigid Glovebox Isolator or Flexible Film Isolator under negative pressure.
-
Solutions: Fume hood with sash at minimum operating height.
Decision Logic for Exposure Control
The following logic gate determines the required containment level based on physical state and quantity.
Figure 1: Decision matrix for selecting engineering controls based on physical state and quantity.[1] Strict containment (Isolator) is required for bulk solids to prevent dust generation.[1]
Personal Protective Equipment (PPE) Matrix
For OEB 4 handling where engineering controls are breached (e.g., equipment failure, cleaning, or open-sash manipulation), the following PPE is mandatory.
| Protection Zone | Recommended Equipment | Technical Justification |
| Respiratory | PAPR (Powered Air Purifying Respirator) with HEPA filters OR Full-Face P100 Elastomeric Respirator .[1] | N95 masks are insufficient for HPAPI powders.[1] P100 filters remove 99.97% of particles ≥0.3 microns. Full-face coverage protects mucosal membranes (eyes) from absorption.[1] |
| Dermal (Hands) | Double Gloving Protocol: 1. Inner: Nitrile (4 mil, extended cuff).2.[1] Outer: Nitrile (minimum 5-6 mil) OR Laminated Film (e.g., Ansell Barrier).[1] | Ketones can permeate thin nitrile over time.[1] Double gloving provides a visual breach indicator and increases breakthrough time. Taping the inner cuff to the suit is required. |
| Body | Disposable Tyvek® Coverall (Class III, Type 5/6) with hood and booties.[1] | Prevents migration of powder onto street clothes. "Type 5" certification ensures protection against airborne solid particulates. |
| Ocular | Chemical Splash Goggles (Indirect Vent) if not wearing a full-face respirator.[1] | Morphinan intermediates can be ocular irritants.[1] Safety glasses with side shields are insufficient for powders. |
Operational Protocol: Donning & Doffing
The highest risk of exposure occurs not during the experiment, but during doffing (removing PPE), where contaminated dust on the suit can be aerosolized and inhaled.
Donning (Pre-Entry)
-
Inspection: Check Tyvek suit for tears and respirator seals for integrity.
-
Inner Layer: Don inner nitrile gloves. Tape the cuff of the glove to the lab coat/coverall sleeve using vinyl tape (creates a seal).
-
Outer Layer: Don outer gloves. Do not tape these (they must be removable during the process if contaminated).
-
Fit Check: Perform a positive and negative pressure seal check on the respirator.
Doffing (Exit Strategy)
CRITICAL: This must be performed in a designated "ante-room" or transition zone, never in the general lab corridor.
Figure 2: Sequential doffing workflow designed to minimize secondary aerosolization of particulates.[1]
Deactivation & Disposal
Morphinan derivatives are stable alkaloids. Simple water rinsing is insufficient.
-
Surface Decontamination: Use a freshly prepared 10% Bleach (Sodium Hypochlorite) solution followed by a water rinse, then 70% Ethanol.[1] The oxidative action of bleach helps cleave the morphinan structure and deactivate the ketone.
-
Waste Disposal:
-
Solid Waste: Collect in a sealed, double-bagged container labeled "Toxic Organic Waste."[1]
-
Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" solvent waste depending on the carrier solvent.
-
Destruction: Incineration is the only approved method for final destruction of morphinan intermediates to prevent environmental accumulation.
-
References & Authority
-
LGC Standards. (2023). Safety Data Sheet: this compound.
-
Centers for Disease Control and Prevention (CDC/NIOSH). (2019).[1] Occupational Exposure Banding Process: Guidance for the Evaluation of Chemical Hazards.
-
Ansell Healthcare. (2022).[1] Permeation & Degradation Database: Chemical Resistance Guide.
-
Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
